Ac-DEVD-CHO
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-MRHIQRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937624 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169332-60-9 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide
Introduction
Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent and reversible inhibitor of caspase-3.[1][2] It is a critical tool for researchers studying apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis.[3][4] The this compound sequence is designed to mimic the DEVD (Asp-Glu-Val-Asp) cleavage site in one of caspase-3's primary substrates, PARP (poly (ADP-ribose) polymerase).[5] This competitive inhibitor is widely used to investigate the downstream events of caspase-3 activation and to explore the therapeutic potential of inhibiting apoptosis in various disease models.[1][5]
Mechanism of Action
This compound acts as a competitive inhibitor by targeting the active site of caspase-3. The tetrapeptide sequence (DEVD) is recognized and binds to the substrate-binding pocket of the enzyme. The aldehyde group (-CHO) at the C-terminus then forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of the caspase.[1] This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade. While highly potent against caspase-3, it also exhibits inhibitory activity against other caspases, particularly caspase-7.[1][6]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized against various members of the caspase family. The data below is compiled from multiple studies.
| Caspase Target | Inhibition Constant (Ki) | IC50 |
| Caspase-3 | 0.23 nM[1][7][8] | 0.016 µM[7] |
| Caspase-7 | 1.6 nM[1][8] | - |
| Caspase-8 | 0.92 nM[6] | - |
| Caspase-1 | 18 nM[6] | - |
| Caspase-2 | 1.7 µM[8] | - |
| Caspase-6 | 31 nM[6] | - |
| Caspase-9 | 60 nM[6] | - |
| Caspase-10 | 12 nM[6] | - |
Signaling Pathways and Inhibition
Apoptosis is executed through distinct but interconnected signaling pathways that converge on the activation of executioner caspases like caspase-3.
Caption: Caspase-3 activation pathways and point of inhibition by this compound.
Experimental Protocols
In Vitro Spectrofluorometric Caspase-3 Activity Assay
This protocol details the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and demonstrates its inhibition by this compound.[5]
A. Materials
-
Cells (apoptotic and non-apoptotic controls)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[5]
-
Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)
-
Caspase-3 Inhibitor: this compound
-
96-well plate (black, for fluorescence)
-
Spectrofluorometer
B. Cell Lysate Preparation
-
Induce apoptosis in the desired cell population using a known method (e.g., treatment with staurosporine or anti-Fas antibody). Prepare a parallel culture of non-apoptotic (untreated) cells.
-
For suspension cells, pellet by centrifugation and wash once with cold PBS. For adherent cells, wash the monolayer with cold PBS.
-
Lyse the cells by adding Cell Lysis Buffer (e.g., at a concentration of ~2 million cells/mL) and incubating on ice for 10-15 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the protease assay. Determine protein concentration using a standard method (e.g., BCA assay).
C. Protease Assay Procedure
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare three wells:
-
Sample: Cell lysate + Ac-DEVD-AMC
-
Inhibited Sample: Cell lysate + Ac-DEVD-AMC + this compound
-
Blank: Lysis buffer only + Ac-DEVD-AMC
-
-
To each well, add Protease Assay Buffer to a final volume of 100 µL.
-
Add 10-50 µg of cell lysate protein to the designated wells. The optimal amount should be determined empirically.[5]
-
Add this compound to the "Inhibited Sample" wells to a final concentration of ~100 nM.[5]
-
Initiate the reaction by adding Ac-DEVD-AMC to all wells to a final concentration of 20-50 µM.[5][9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
D. Data Interpretation
-
High fluorescence in the "Sample" from apoptotic cells indicates caspase-3 activity and cleavage of the Ac-DEVD-AMC substrate, releasing free AMC.
-
Low fluorescence in the "Inhibited Sample" demonstrates the specific inhibition of caspase-3 by this compound.[5]
-
Non-apoptotic cell lysates should show minimal fluorescence.
Caption: Experimental workflow for the in vitro caspase-3 activity assay.
Cell-Based Apoptosis Inhibition Assay via Hoechst Staining
This protocol assesses the ability of this compound to prevent the nuclear condensation characteristic of apoptosis in cultured cells.
A. Materials
-
Cells cultured on glass coverslips or in optical-quality plates
-
Apoptosis-inducing agent
-
This compound inhibitor
-
Hoechst 33342 or 33258 stain
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
B. Procedure
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells designated for inhibition with this compound (e.g., 10-100 µM) for 1-2 hours.[7][10]
-
Induce apoptosis in both the pre-treated and a non-pre-treated set of cells. Maintain an untreated, non-apoptotic control group.
-
Incubate for the required time for apoptosis to occur (e.g., 4-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash again twice with PBS.
-
Stain the cells with Hoechst dye (e.g., 10 µM in PBS) for 15 minutes at room temperature, protected from light.[10]
-
Wash a final time with PBS.
-
Mount the coverslips onto slides or view the plate directly using a fluorescence microscope.
C. Data Interpretation
-
Healthy cells: Nuclei will be large, round, and diffusely stained.
-
Apoptotic cells: Nuclei will be condensed, fragmented, and brightly stained.
-
Inhibitor-treated cells: A significant reduction in the number of cells with condensed/fragmented nuclei compared to the apoptosis-induced group indicates successful inhibition of apoptosis by this compound.[7] The number of apoptotic nuclei can be counted and quantified as a percentage of the total cell count.[10]
References
- 1. stemcell.com [stemcell.com]
- 2. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Ac-DEVD-CHO: A Technical Guide to a Potent Synthetic Tetrapeptide Inhibitor of Caspase-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ac-DEVD-CHO, a synthetic tetrapeptide inhibitor widely utilized in apoptosis research. We will delve into its mechanism of action, specificity, and applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action and Specificity
This compound, or N-Acetyl-Asp-Glu-Val-Asp-CHO, is a potent, reversible, and competitive inhibitor of caspase-3.[1][2] Its design is based on the amino acid sequence DEVD, which is the recognition and cleavage site for caspase-3 in one of its key substrates, poly (ADP-ribose) polymerase (PARP).[3][4] The aldehyde group (-CHO) on the C-terminal aspartate residue interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[1]
Caspase-3 is a critical executioner caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death.[5] Its activation can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[6] In both pathways, initiator caspases (like caspase-8 and caspase-9) activate effector caspases, including caspase-3.[5][7]
While this compound is a potent inhibitor of caspase-3, it also exhibits inhibitory activity against other caspases, particularly other group II caspases like caspase-7.[1][8] However, it shows significantly higher selectivity for caspase-3.[9]
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various studies, primarily reporting the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the inhibitor's efficacy.
| Parameter | Value | Target Caspase(s) | Reference |
| IC50 | 0.016 µM | Caspase-3 | [9] |
| Ki | 0.23 nM (230 pM) | Caspase-3 | [1][9][10] |
| Ki | 1.6 nM | Caspase-7 | [1] |
| Ki | 1.7 µM | Caspase-2 (weak inhibition) | [8] |
Signaling Pathways in Apoptosis
The following diagrams illustrate the central role of caspase-3 in the intrinsic and extrinsic apoptotic pathways and how this compound intervenes.
Experimental Protocols
This compound is a crucial tool in a variety of experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed protocols for common assays.
In Vitro Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3 in cell lysates by detecting the cleavage of a fluorogenic substrate. The inclusion of this compound serves as a specific inhibitor to confirm that the observed activity is due to caspase-3 or related caspases.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[3]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[3]
-
Caspase-3 substrate, fluorogenic (e.g., Ac-DEVD-AMC)
-
This compound (stock solution in DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometer (spectrofluorometer) with excitation at ~380 nm and emission at ~460 nm[3]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with the chosen agent for the appropriate duration. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
For adherent cells, wash with ice-cold PBS and then lyse by adding Cell Lysis Buffer.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Caspase-3 Activity Assay:
-
In a 96-well black microplate, prepare the following reaction mixtures for each sample:
-
Sample: Cell lysate, Protease Assay Buffer, and Ac-DEVD-AMC substrate.
-
Inhibitor Control: Cell lysate, Protease Assay Buffer, Ac-DEVD-AMC substrate, and this compound.
-
Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no lysate).
-
-
Typical final concentrations are 20-50 µM for the substrate and 100 nM for this compound.[3] The amount of cell lysate should be optimized for the specific cell type and experimental conditions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[3]
-
The fluorescence intensity is proportional to the amount of AMC released, which reflects the caspase-3 activity.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Compare the fluorescence of the induced samples to the untreated controls.
-
The inhibitor control should show significantly reduced fluorescence, confirming the specificity of the assay for DEVD-cleaving caspases.
-
In Vivo Inhibition of Apoptosis
This compound can be administered to animal models to investigate the role of caspase-3 in various pathological conditions.
Example Application: Retinal Degeneration in Mice
-
Animal Model: C3H mice with hereditary retinitis pigmentosa.[9]
-
Treatment: Intraperitoneal (i.p.) injection of this compound (e.g., 2 mg/kg body weight) or saline as a control.[9]
-
Dosing Schedule: Injections every other day starting from a specific age (e.g., 8 days of age).[9]
-
Endpoint Analysis:
-
Histological analysis of retinal sections to assess photoreceptor cell apoptosis.
-
TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Western blotting of retinal extracts to measure levels of cleaved caspase-3 and other apoptotic markers.
-
-
Expected Outcome: Treatment with this compound is expected to reduce photoreceptor cell apoptosis and delay retinal degeneration compared to the control group.[9]
Applications in Research and Drug Development
This compound is an indispensable tool for:
-
Elucidating Apoptotic Pathways: Confirming the involvement of caspase-3 in various cell death models.
-
Identifying Upstream Regulators: Investigating the signaling events that lead to caspase-3 activation.
-
Screening for Novel Therapeutics: Used as a positive control in assays designed to identify new apoptosis inhibitors or inducers.
-
Validating Drug Targets: Determining if inhibition of caspase-3 is a viable therapeutic strategy for diseases characterized by excessive apoptosis (e.g., neurodegenerative diseases, ischemic injury).[8]
Conclusion
This compound remains a cornerstone reagent in the study of apoptosis. Its high potency and selectivity for caspase-3, combined with its utility in a wide range of in vitro and in vivo experimental systems, make it an invaluable tool for researchers and drug development professionals seeking to understand and manipulate the complex process of programmed cell death. This guide provides a foundational understanding and practical protocols to effectively utilize this inhibitor in your research endeavors.
References
- 1. stemcell.com [stemcell.com]
- 2. biotium.com [biotium.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Affinity of Ac-DEVD-CHO with Caspase-3
This guide provides a comprehensive overview of the binding characteristics of the tetrapeptide aldehyde inhibitor, Ac-DEVD-CHO, to its target enzyme, caspase-3. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on apoptosis and related therapeutic areas.
Introduction to Caspase-3 and this compound
Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the proteolytic cleavage of numerous cellular proteins, leading to the dismantling of the cell.[1][2] It is synthesized as an inactive zymogen (procaspase-3) and is activated by initiator caspases, such as caspase-8 and caspase-9, through proteolytic processing.[1][2][3] Given its central role in programmed cell death, caspase-3 is a significant target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.[3]
This compound (N-Acetyl-Asp-Glu-Val-Asp-aldehyd) is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-3.[4][5] Its sequence, DEVD, is derived from the cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[6] This mimicry allows it to specifically target the active site of caspase-3, making it an invaluable tool for studying the functional roles of this enzyme.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for Group II caspases, particularly caspase-3 and caspase-7. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and more potent inhibition.
| Parameter | Caspase-3 | Caspase-7 | Other Caspases | Reference |
| Ki (Inhibition Constant) | 0.2 nM - 1.3 nM | 0.3 nM - 4.48 nM | Caspase-2: 1.7 µM; Caspase-8: 0.597 nM; Caspase-9: 1.35 nM | [4][5][7][8][9][10] |
| IC50 | 4.19 nM | 19.7 nM | - | [8] |
Note: Ki and IC50 values can vary slightly between studies due to different experimental conditions, buffer compositions, and enzyme/substrate concentrations.
Mechanism of Inhibition and Structural Basis
This compound functions as a competitive, reversible inhibitor. The aldehyde group on the C-terminus of the peptide forms a covalent but reversible thiohemiacetal linkage with the catalytic cysteine residue (Cys-163) in the caspase-3 active site.[3][4] The active site, which also contains a critical histidine residue (His-121), has a high specificity for cleaving peptide bonds C-terminal to an aspartic acid residue.[1][3]
The specificity of this compound is largely determined by the interactions between its peptide sequence and the corresponding subsites (S1-S4) of the caspase-3 active site:
-
S1 Pocket: Accommodates the P1 Aspartate (D) residue, which is an exclusive requirement for binding.[11]
-
S2 Pocket: A nonpolar pocket that prefers small hydrophobic residues like the P2 Valine (V).[11]
-
S3 Pocket: A plastic site that can accommodate the P3 Glutamate (E).[9][11]
-
S4 Pocket: Binds the P4 Aspartate (D), contributing to the inhibitor's specificity.[11]
Binding of the inhibitor induces a conformational change in the enzyme, which stabilizes the active site loops, effectively blocking substrate access.[3]
Caspase-3 Activation Signaling Pathway
Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, including caspase-3.[1][12]
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 4. stemcell.com [stemcell.com]
- 5. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Ac-DEVD-CHO and its Interaction with the PARP Cleavage Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing apoptosis is the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a multitude of cellular proteins, ultimately leading to the dismantling of the cell. One of the most prominent substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme pivotal for DNA repair and the maintenance of genomic integrity.[1][2][3] The cleavage of PARP by caspase-3 is a hallmark of apoptosis.[4][5]
This technical guide provides an in-depth exploration of Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3.[6] We will delve into its mechanism of action, its specific interaction with the PARP cleavage site, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its application in research.
This compound: Mechanism of Action
This compound, also known as N-Ac-Asp-Glu-Val-Asp-CHO, is a synthetic tetrapeptide that mimics the DEVD (Asp-Glu-Val-Asp) amino acid sequence.[7][8][9] This sequence is the specific recognition and cleavage site for caspase-3 on its substrate, PARP.[10] The inhibitor's aldehyde group (-CHO) interacts with the active site cysteine of caspase-3, leading to a reversible inhibition of its proteolytic activity.[6] This competitive inhibition prevents caspase-3 from cleaving its natural substrates, including PARP, thereby blocking the downstream events of apoptosis.[7]
The specificity of this compound for group II caspases, particularly caspase-3 and caspase-7, makes it an invaluable tool for studying the specific roles of these enzymes in the apoptotic cascade.[6][11]
The Apoptotic Signaling Pathway and PARP Cleavage
The activation of caspase-3 is a central event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis.[12]
-
Extrinsic Pathway: Initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors, leading to the activation of initiator caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3.[12]
-
Intrinsic Pathway: Triggered by cellular stress, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate caspase-3.[12]
Once activated, caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[5][13][14] This cleavage is thought to have several consequences:
-
Inactivation of DNA Repair: The cleavage of PARP prevents its ability to repair DNA damage, thus conserving cellular energy (NAD+ and ATP) that would otherwise be depleted by PARP's enzymatic activity in response to DNA fragmentation during apoptosis.[1][15]
-
Promotion of Apoptosis: The 24 kDa fragment can remain bound to DNA, potentially inhibiting other DNA repair enzymes, while the 89 kDa fragment is released from the nucleus.[16][17]
The following diagram illustrates the central role of caspase-3 in the apoptotic pathway and its cleavage of PARP.
Caption: Caspase-3 activation and PARP cleavage pathway.
Quantitative Data: Inhibitory Potency of this compound
This compound is a highly potent inhibitor of group II caspases. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition. The half-maximal inhibitory concentration (IC50) is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Enzyme Target | Inhibitor Constant (Ki) | Reference(s) |
| Caspase-3 | 0.23 nM | [6] |
| Caspase-3 | 230 pM (0.23 nM) | [11][18] |
| Caspase-7 | 1.6 nM | [6] |
| Caspase-2 | 1.7 µM | [11] |
Note: Ki and IC50 values can vary depending on experimental conditions. The Ki is an absolute value, while the IC50 is dependent on factors such as substrate concentration.[19][20]
Experimental Protocols
In Vitro Caspase-3 Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC, and the assessment of inhibition by this compound.[10]
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Ac-DEVD-AMC (Caspase-3 substrate)
-
This compound (Caspase-3 inhibitor)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Fluorometer (Excitation: 380 nm, Emission: 430-460 nm)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your target cells using a known stimulus. Prepare cell lysates from both treated (apoptotic) and untreated (non-apoptotic) cells.
-
Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
Negative Control: Protease Assay Buffer + non-apoptotic cell lysate + Ac-DEVD-AMC
-
Positive Control: Protease Assay Buffer + apoptotic cell lysate + Ac-DEVD-AMC
-
Inhibition: Protease Assay Buffer + apoptotic cell lysate + this compound (pre-incubated for 10-15 minutes) + Ac-DEVD-AMC
-
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a fluorometer. The release of free AMC upon substrate cleavage results in a fluorescent signal.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the caspase-3 activity. Compare the rates between the different conditions to determine the extent of inhibition by this compound.
Caption: Workflow for in vitro caspase-3 activity assay.
Western Blot Analysis of PARP Cleavage
This protocol outlines the detection of PARP cleavage in apoptotic cells by Western blotting, a key method to confirm the efficacy of this compound in preventing this hallmark of apoptosis.
Materials:
-
Cells treated with an apoptotic stimulus +/- this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the apoptotic stimulus in the presence or absence of this compound. Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: The full-length PARP will appear as a band at ~116 kDa, while the cleaved fragment will be detected at ~89 kDa. The presence of the 89 kDa band indicates PARP cleavage and apoptosis. A reduction in this band in the this compound-treated samples confirms its inhibitory effect.
Conclusion
This compound is a powerful and specific tool for the investigation of apoptosis. Its ability to reversibly inhibit caspase-3 by mimicking the PARP cleavage site allows researchers to dissect the intricate signaling pathways of programmed cell death. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory. By understanding and utilizing this compound, scientists and drug development professionals can further unravel the mechanisms of apoptosis and explore potential therapeutic interventions for a wide range of diseases where this process is dysregulated.
References
- 1. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 2. mdpi.com [mdpi.com]
- 3. DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (ADP-ribose) polymerase cleavage monitored in situ in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. biotium.com [biotium.com]
- 8. abpbio.com [abpbio.com]
- 9. thomassci.com [thomassci.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of antibodies specific for the caspase cleavage site on poly(ADP-ribose) polymerase: specific detection of apoptotic fragments and mapping of the necrotic fragments of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 20. IC50 - Wikipedia [en.wikipedia.org]
The Role of Ac-DEVD-CHO in Elucidating Downstream Events of Caspase-3 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in this intricate cascade is Caspase-3, a cysteine-aspartic protease. Once activated, Caspase-3 orchestrates the dismantling of the cell by cleaving a specific set of cellular proteins. Understanding the precise downstream events following Caspase-3 activation is paramount for research in numerous fields, including oncology, neurodegenerative diseases, and immunology.
Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde, serves as a potent, reversible, and competitive inhibitor of Caspase-3 and the closely related Caspase-7.[1] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in one of the key substrates of Caspase-3, Poly (ADP-ribose) polymerase (PARP).[1][2] This specificity makes this compound an invaluable tool for dissecting the apoptotic pathway, allowing researchers to inhibit Caspase-3 activity and thereby investigate the functional consequences of blocking its downstream targets. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying the downstream sequelae of Caspase-3 activation.
Mechanism of Action of this compound
This compound acts as a transition-state analog inhibitor. The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of Caspase-3, effectively blocking its catalytic activity. This prevents the cleavage of downstream substrates and the progression of the apoptotic cascade. While highly potent against Caspase-3, it's important to note that this compound can also inhibit other caspases, albeit with lower efficiency.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as a Caspase-3 inhibitor has been quantified through various studies, primarily determining its Inhibitory Constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency.
| Parameter | Caspase-3 | Caspase-7 | Caspase-2 | Reference |
| Ki | 0.2 nM - 1.3 nM | 0.3 nM | 1.7 µM | [3][4] |
| IC50 | ~59.1 nM | - | - | [5] |
Table 1: Inhibitory Constants of this compound for Various Caspases. This table summarizes the reported Ki and IC50 values, demonstrating the high potency of this compound for Caspase-3 and Caspase-7.
The functional consequence of this inhibition is a dose-dependent reduction in the hallmarks of apoptosis.
| Downstream Event | Cell Type | Treatment | This compound Concentration | Observed Effect | Reference |
| Apoptosis | Rat Lens Epithelial Cells | H2O2 | Not Specified | Blocked cell apoptosis | [6] |
| PARP Cleavage | HT-29 Colon Cancer Cells | Cyclo(Phe-Pro) | Not Specified | Blocked PARP cleavage | [7] |
| DNA Fragmentation | B14 Hamster Fibroblasts | Doxorubicin | 100 µM | Inhibited DNA fragmentation | [8] |
| Caspase-3-like Activity | Petunia Pollen Tubes | Self-incompatibility | 0.25 mM | Sharp decrease in activity | [9] |
Table 2: In Vitro Effects of this compound on Downstream Apoptotic Events. This table provides examples of the inhibitory effects of this compound on key downstream events of Caspase-3 activation in different experimental systems.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of Caspase-3 in apoptosis and a typical experimental workflow for investigating its downstream events using this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Caspase-3 Activity Assay
This assay measures the enzymatic activity of Caspase-3 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (Caspase-3 inhibitor)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Induce apoptosis using the chosen agent. For inhibitor control wells, pre-incubate cells with an optimized concentration of this compound (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer to 50 µL.
-
Substrate Addition: Add 50 µL of 2X Caspase-3 substrate solution (e.g., 100 µM Ac-DEVD-AMC in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples with and without this compound to determine the extent of Caspase-3 inhibition.
Western Blot for PARP Cleavage
This method visualizes the inhibition of PARP cleavage by this compound.
Materials:
-
Cell lysates prepared as in the Caspase-3 activity assay.
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms) (e.g., 1:1000 dilution)[10]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Compare the intensity of the cleaved PARP band (89 kDa) in samples treated with the apoptosis inducer alone versus those co-treated with this compound. The full-length PARP band is approximately 116 kDa.[2][11]
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Materials:
-
Cells grown on coverslips or slides
-
Apoptosis-inducing agent
-
This compound
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent with or without pre-incubation with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells on ice for 2 minutes.
-
TUNEL Staining: Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips and visualize under a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells (exhibiting fluorescence from the labeled dUTPs) in different treatment groups.[13]
Conclusion
This compound is an indispensable tool for researchers investigating the intricate signaling cascades of apoptosis. Its high potency and specificity for Caspase-3 allow for the targeted inhibition of this key executioner enzyme. By blocking Caspase-3 activity, scientists can effectively dissect the downstream events, from the cleavage of specific substrates like PARP to the ultimate demise of the cell through DNA fragmentation. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to unravel the complexities of programmed cell death, paving the way for advancements in both basic research and the development of novel therapeutics.
References
- 1. biotium.com [biotium.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rcsb.org [rcsb.org]
- 5. Caspase-7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. TUNEL assay - Wikipedia [en.wikipedia.org]
- 13. opentrons.com [opentrons.com]
Ac-DEVD-CHO: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Applications of a Potent Caspase-3/7 Inhibitor
Introduction
Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-3 and caspase-7.[1][2] These caspases are critical executioner enzymes in the apoptotic signaling cascade, responsible for the cleavage of key cellular proteins and the ultimate demise of the cell. By mimicking the DEVD peptide sequence recognized by caspase-3, this compound effectively blocks its proteolytic activity.[3] This property makes it an invaluable tool for researchers studying the mechanisms of apoptosis and a potential therapeutic agent for diseases characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a well-characterized peptide aldehyde with a defined chemical structure and a consistent set of physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid[4] |
| CAS Number | 169332-60-9[4][5] |
| Molecular Formula | C₂₀H₃₀N₄O₁₁[4] |
| SMILES | CC(C)--INVALID-LINK--O)C=O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C |
| InChI Key | UMBVAPCONCILTL-MRHIQRDNSA-N[4] |
| PubChem CID | 644345 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 502.47 g/mol [5] |
| Appearance | White to off-white solid[4] |
| Purity | ≥95% |
| Solubility | DMSO: ≥25 mg/mLDMF: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL |
| Storage | Store at -20°C. Stable for at least 4 years at -20°C.[6] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive, reversible inhibitor of caspase-3 and caspase-7.[1] The aldehyde group of the inhibitor interacts with the active site cysteine of the caspase, effectively blocking its ability to bind and cleave its natural substrates.[1] This inhibition prevents the downstream events of the apoptotic cascade, including the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3]
Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases, including caspase-3.
Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates caspase-3.
This compound acts at the convergence point of these two pathways, inhibiting the final executioners of apoptosis.
Experimental Protocols
This compound is widely used in a variety of experimental settings to study apoptosis. Below are detailed protocols for its application in common assays.
Preparation of this compound Stock Solution
-
Reagent: this compound powder, DMSO (cell culture grade)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 199 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Caspase-3/7 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3/7 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC.
-
Materials:
-
Cells of interest (treated with an apoptosis-inducing agent and/or this compound)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Ac-DEVD-AMC (caspase-3/7 substrate)
-
This compound (caspase-3/7 inhibitor, as a negative control)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with the apoptosis-inducing agent. For inhibitor-treated samples, pre-incubate with this compound (typically 10-100 µM) for 1-2 hours before inducing apoptosis.
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
For the negative control wells, add this compound to a final concentration of 10 µM.
-
Add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 50 µM to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Western Blotting for Cleaved Caspase-3
This protocol allows for the detection of the active (cleaved) form of caspase-3.
-
Materials:
-
Cell lysates (prepared as described above)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Gel Electrophoresis:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Conclusion
This compound is a cornerstone research tool for the study of apoptosis. Its high specificity and potency as a caspase-3/7 inhibitor allow for the precise dissection of apoptotic signaling pathways. The detailed protocols provided in this guide will enable researchers and drug development professionals to effectively utilize this compound in their experimental workflows, contributing to a deeper understanding of programmed cell death and the development of novel therapeutics for apoptosis-related diseases.
References
- 1. biotium.com [biotium.com]
- 2. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes: Protocol for Using Ac-DEVD-CHO in a Caspase-3 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the proteolytic cleavage of key cellular proteins that leads to the dismantling of the cell.[1][2] Its activation is a hallmark of apoptosis.[3] The Caspase-3 activity assay provides a quantitative method to measure the induction of apoptosis in response to various stimuli. This protocol details the use of a fluorogenic or colorimetric substrate based on the caspase-3 cleavage sequence, DEVD (Asp-Glu-Val-Asp).[2][4]
The peptide Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde) is a potent, reversible, and competitive inhibitor of caspase-3.[5][6][7][8] It mimics the DEVD cleavage site and is used as a specific negative control to confirm that the measured protease activity is attributable to caspase-3 or closely related caspases (like caspase-7).[4][7]
Caspase-3 Signaling Pathway
Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated by initiator caspases, primarily caspase-8 and caspase-9, through two main pathways:[1][9]
-
Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, which is then cleaved and activated. Active caspase-8 can directly cleave and activate procaspase-3.[10]
-
Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals, which cause the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates procaspase-9. Active caspase-9 then cleaves and activates procaspase-3.[1][10]
These pathways converge on the activation of caspase-3, which then orchestrates the execution phase of apoptosis.[3]
Quantitative Data: this compound Inhibition
This compound is a highly potent inhibitor of Group II caspases, particularly caspase-3 and caspase-7. Its aldehyde group interacts with the active site cysteine of the caspase.[6] The table below summarizes its inhibitory constants.
| Target Caspase | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Caspase-3 | 0.2 nM - 0.23 nM | ~6.3 nM | [5][6][11][12] |
| Caspase-7 | 0.3 nM - 1.6 nM | Not widely reported | [5][6][8] |
| Caspase-2 | 1.7 µM (Weak inhibition) | Not applicable | [5] |
| Group III Caspases | 1 - 300 nM | Not applicable | [5] |
Note: Ki and IC50 values can vary depending on assay conditions.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate (e.g., Ac-DEVD-AMC) and confirming specificity with the this compound inhibitor. The assay can be adapted for colorimetric substrates (e.g., Ac-DEVD-pNA).[2]
Materials and Reagents
-
Cells (e.g., Jurkat, HeLa) and appropriate culture medium.
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. (Alternatively: 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi).[4]
-
2X Reaction Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[4]
-
Caspase-3 Substrate (Ac-DEVD-AMC): Stock solution of 1-10 mM in DMSO.[4][13]
-
Caspase-3 Inhibitor (this compound): Stock solution of 1-2 mM in DMSO.[13]
-
96-well black microplate (for fluorescence) or clear microplate (for colorimetric).
-
Microplate reader (fluorometer or spectrophotometer).
Reagent Preparation
-
This compound Inhibitor (1 mM Stock): Reconstitute lyophilized powder in DMSO. For example, add 400 µL of DMSO to 0.2 mg of this compound (MW ~502.5 g/mol ).[13] Store at -20°C.
-
Ac-DEVD-AMC Substrate (10 mM Stock): Reconstitute lyophilized powder in DMSO. Store at -20°C, protected from light.[13]
-
Lysis and Reaction Buffers: Prepare fresh or store at 4°C. Add DTT immediately before use.
Experimental Procedure
Step 1: Induction of Apoptosis
-
Plate cells at a desired density (e.g., 1-2 x 10⁶ cells/mL).
-
Treat cells with an apoptosis-inducing agent for a predetermined time (e.g., Jurkat cells with 1 µM staurosporine for 3 hours).
-
Include an untreated cell population as a negative control.
Step 2: Preparation of Cell Lysate
-
Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 10⁷ cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay). Keep lysates on ice.
Step 3: Caspase-3 Activity Assay (96-well Plate Format)
-
For each sample, prepare three reaction wells:
-
Sample: Cell lysate from treated cells.
-
Negative Control: Cell lysate from untreated cells.
-
Inhibitor Control: Cell lysate from treated cells + this compound inhibitor.
-
-
In each well of a 96-well plate, add 50-200 µg of protein lysate. Adjust the volume to 50 µL with Lysis Buffer.
-
To the "Inhibitor Control" wells, add the this compound inhibitor to a final concentration of 100 nM to 10 µM.[4][11] Incubate at room temperature for 10-15 minutes.[13]
-
Prepare a master mix containing the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and the substrate.
-
Add the substrate to the master mix to achieve a final concentration of 20-50 µM in the well (e.g., add 1 µL of 2 mM Ac-DEVD-AMC stock to 99 µL of master mix for a final concentration of 20 µM).
-
Start the reaction by adding 50 µL of the substrate-containing master mix to each well. The total reaction volume is now 100 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader. For Ac-DEVD-AMC, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4] For Ac-DEVD-pNA, measure absorbance at 405 nm.[2]
Data Analysis
-
Subtract the background fluorescence/absorbance (from a no-enzyme control well) from all readings.
-
Compare the signal from the apoptotic sample to the non-apoptotic (negative control) sample. A significant increase in signal indicates caspase-3 activation.
-
The signal in the inhibitor control well should be significantly reduced, ideally close to the level of the negative control. This confirms that the activity is due to DEVD-specific caspases.[4]
-
Activity can be expressed as relative fluorescence units (RFU) per µg of protein or as fold-change over the negative control.
Experimental Workflow Diagram
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. biotium.com [biotium.com]
- 8. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Ac-DEVD-CHO in Western Blot Analysis of Apoptosis
Introduction
Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and, to a lesser extent, caspase-7.[1][2] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[3] This makes this compound an invaluable tool for studying the apoptotic cascade. In Western blot analysis, it serves as a specific negative control to confirm that the cleavage of caspase-3 and its downstream substrates is indeed a result of caspase-3 activity.
Mechanism of Action
Caspase-3 is a critical executioner caspase in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] It is synthesized as an inactive zymogen (procaspase-3, ~35 kDa) and, upon apoptotic signaling, is cleaved into active p17 and p12 subunits.[6] The aldehyde group (-CHO) on the this compound peptide interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[2]
By pre-treating cells with this compound before inducing apoptosis, researchers can prevent the activation of caspase-3. This inhibition can be visualized and quantified using Western blotting by observing the following:
-
Reduced Cleavage of Procaspase-3: A decrease in the appearance of the active p17/19 fragments.[6]
-
Inhibition of Substrate Cleavage: Prevention of the cleavage of downstream targets like PARP (from 116 kDa to 89 kDa).[3][7]
This application is crucial in drug development and fundamental research to confirm that a compound or stimulus induces apoptosis via a caspase-3-dependent mechanism.[8][9]
Key Apoptotic Markers for Western Blot Analysis
The table below summarizes key proteins analyzed by Western blot in apoptosis studies, often in conjunction with this compound treatment.
| Protein | Full-Length Size | Cleaved Fragment(s) | Role in Apoptosis |
| Caspase-3 | ~35 kDa | ~17/19 kDa & 12 kDa | Executioner caspase; cleaves key cellular proteins.[6] |
| PARP-1 | ~116 kDa | ~89 kDa & 24 kDa | DNA repair enzyme; its cleavage by caspase-3 is a hallmark of apoptosis.[7] |
| Caspase-9 | ~47 kDa | ~37/35 kDa | Initiator caspase in the intrinsic pathway.[10][11] |
| Caspase-8 | ~57 kDa | ~43/41 kDa & 18 kDa | Initiator caspase in the extrinsic pathway.[7][11] |
Visualizing the Apoptotic Pathway and Inhibition
The following diagrams illustrate the central role of Caspase-3 in apoptosis and the experimental workflow for its analysis using this compound and Western blotting.
Caption: Apoptotic signaling pathways converging on Caspase-3 and its inhibition by this compound.
Caption: Experimental workflow for validating this compound activity via Western blot.
Protocol: Inhibition of Caspase-3 Activity using this compound and Analysis by Western Blot
This protocol details the steps to confirm the role of caspase-3 in an apoptotic process by using the inhibitor this compound.
1. Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, H₂O₂)
-
This compound (Caspase-3 Inhibitor)[12]
-
Vehicle for inhibitor (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors[13]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate[7]
2. Experimental Procedure
2.1 Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare three experimental groups:
-
Control: Untreated cells.
-
Apoptosis-Induced: Cells treated with the apoptosis-inducing agent.
-
Inhibitor + Apoptosis: Cells pre-treated with this compound, followed by the apoptosis-inducing agent.
-
-
For the inhibitor group, pre-incubate cells with an optimized concentration of this compound (typically 10-100 µM) for 1-2 hours.[9][12]
-
Add the apoptosis-inducing agent to the "Apoptosis-Induced" and "Inhibitor + Apoptosis" wells. Incubate for the predetermined optimal time to induce apoptosis (e.g., 4-24 hours).[14]
2.2 Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold PBS.[13]
-
Add ice-cold RIPA buffer with inhibitors to each well/plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
2.3 SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[13]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-actin to ensure equal protein loading.[15]
Data Presentation and Interpretation
The efficacy of this compound is determined by comparing the band intensities of cleaved caspase-3 and cleaved PARP across the different treatment groups.
Example Quantitative Data (Densitometry Analysis)
The following table represents typical results from a Western blot experiment, where band intensities are quantified and normalized to a loading control (β-actin).
| Treatment Group | Relative Band Intensity (Cleaved Caspase-3 / β-actin) | Relative Band Intensity (Cleaved PARP / β-actin) | Interpretation |
| Control (Untreated) | 0.05 ± 0.02 | 0.08 ± 0.03 | Basal level of apoptosis is minimal. |
| Apoptosis-Induced | 1.00 ± 0.15 | 1.00 ± 0.12 | Strong induction of apoptosis with significant caspase-3 and PARP cleavage.[9] |
| This compound + Apoptosis | 0.12 ± 0.04 | 0.15 ± 0.05 | This compound significantly inhibits the cleavage of caspase-3 and its substrate PARP, confirming the apoptotic pathway is caspase-3 dependent.[9][14] |
Interpreting the Results
-
A strong band for cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) in the apoptosis-induced lane confirms the activation of the apoptotic pathway.[7][10]
-
A significant reduction or complete absence of these cleaved bands in the "this compound + Apoptosis" lane demonstrates that the inhibitor successfully blocked caspase-3 activity.[14]
-
The levels of full-length procaspase-3 (~35 kDa) should decrease in the apoptosis-induced sample and remain high in the control and inhibitor-treated samples.[10]
-
Consistent β-actin levels across all lanes confirm equal protein loading.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. aimspress.com [aimspress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In vivo application of Ac-DEVD-CHO in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a potent, reversible inhibitor of caspase-3 and caspase-7.[1] Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis. By specifically targeting caspase-3, this compound serves as a critical tool for investigating the role of apoptosis in various disease models and for evaluating the therapeutic potential of caspase inhibition. These application notes provide detailed protocols for the in vivo use of this compound in animal models of myocardial infarction, retinal degeneration, and sepsis.
Mechanism of Action
This compound is a synthetic tetrapeptide that mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[1][2] The aldehyde group of this compound interacts with the active site cysteine of caspase-3, leading to a reversible inhibition of its proteolytic activity.[1] This prevents the downstream cleavage of cellular substrates and effectively blocks the execution phase of apoptosis.
Caspase-3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Caspase-3 in the apoptotic cascade and the point of intervention by this compound.
Caption: Caspase-3 activation and inhibition by this compound.
Preparation of this compound for In Vivo Administration
Proper preparation of this compound is critical for its efficacy and for ensuring the safety of the animal. This compound is soluble in dimethyl sulfoxide (DMSO) and can be diluted in phosphate-buffered saline (PBS) for injection.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol for Stock Solution (10 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
Add sterile, anhydrous DMSO to achieve a concentration of 10 mg/mL. For example, to 1 mg of this compound, add 100 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol for Working Solution (for injection):
-
Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Thaw an aliquot of the 10 mg/mL stock solution.
-
Dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration. For example, to prepare a 1 mg/mL working solution, dilute the stock solution 1:10 with PBS.
-
Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.[3]
-
-
Intravenous (i.v.) Injection:
-
Follow the same procedure as for i.p. and s.c. injections, but ensure the final DMSO concentration is even lower (typically <5%) and the solution is completely free of particulates.
-
The final solution should be administered slowly.
-
Application 1: Myocardial Infarction in a Mouse Model
Objective: To evaluate the cardioprotective effects of this compound in a mouse model of myocardial ischemia-reperfusion injury.
Experimental Protocol
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize the mice with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure (Ischemia-Reperfusion):
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically induced for 30-60 minutes.[4]
-
After the ischemic period, release the suture to allow for reperfusion of the myocardium. Reperfusion times can vary from a few hours to several days depending on the study endpoints.[4]
-
-
This compound Administration:
-
Assessment of Efficacy:
-
Infarct Size Measurement: After the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Apoptosis Assessment: Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on heart tissue sections to quantify apoptotic cells.
-
Caspase-3 Activity Assay: Measure caspase-3 activity in myocardial tissue lysates using a colorimetric or fluorometric assay.
-
Quantitative Data Summary
| Parameter | Control Group (Vehicle) | This compound Treated Group | Percentage Change | Reference |
| Infarct Size (% of Risk Area) | 38.5 ± 2.6 | 27.8 ± 3.3 | ↓ 27.8% | [6] |
| Activated Caspase-3 Expression | - | - | ↓ 61% | [7] |
| Cardiomyocyte Apoptosis | - | - | ↓ 84% | [7] |
Experimental Workflow
Caption: Workflow for this compound in a mouse MI model.
Application 2: Retinal Degeneration in a Rodent Model
Objective: To investigate the neuroprotective effects of this compound in a mouse model of inherited retinal degeneration.
Experimental Protocol
-
Animal Model: C3H mice carrying the rd gene, which leads to early-onset retinal degeneration, are a suitable model.
-
This compound Administration:
-
Timing: Start injections at 8 days of age and continue every other day.
-
Dosage: 2 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle Control: Administer saline to the control group.
-
-
Assessment of Efficacy:
-
Histology: Euthanize mice at different time points (e.g., 13 and 17 days of age) and collect eyes for histological analysis. Measure the thickness of the outer nuclear layer (ONL) of the retina.
-
Apoptosis Assessment: Perform TUNEL staining on retinal sections to quantify apoptotic photoreceptor cells.
-
Quantitative Data Summary
| Parameter | Control Group (Saline) | This compound Treated Group | Outcome | Reference |
| Photoreceptor Cell Apoptosis | High | Significantly Inhibited | Delayed retinal degeneration | |
| Outer Nuclear Layer Thickness | Decreased over time | Preserved for a longer duration | Temporary delay in degeneration |
Experimental Timeline
References
- 1. stemcell.com [stemcell.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reperfusion in acute myocardial infarction: effect of timing and modulating factors in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Ac-DEVD-CHO
Introduction
Ac-DEVD-CHO is a synthetic, cell-permeable, and reversible tetrapeptide inhibitor of caspase-3 (CPP32) and caspase-7.[1][2][3] It is designed based on the amino acid sequence of the poly (ADP-ribose) polymerase (PARP) cleavage site, DEVD (Asp-Glu-Val-Asp), making it a highly specific tool for studying the roles of these key executioner caspases in apoptosis.[2][4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspases, thereby blocking their proteolytic activity.[2]
Determining the optimal concentration of this compound is critical for achieving significant inhibition of caspase-3/7 activity without inducing off-target effects. The effective concentration can vary considerably depending on the cell type, cell density, the potency of the apoptotic stimulus, and the specific experimental setup. These notes provide a comprehensive guide and detailed protocols for researchers to empirically determine the optimal working concentration of this compound for their experiments.
Mechanism of Action
This compound acts as a competitive inhibitor for Caspase-3 and Caspase-7.[5] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). In the apoptotic cascade, initiator caspases (like caspase-8 or -9) activate executioner caspases (like caspase-3 and -7). Activated caspase-3 then cleaves numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] this compound specifically blocks this cleavage step.
Quantitative Data Summary
The potency of this compound has been characterized by its inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. The reported Kᵢ values and typical experimental concentrations are summarized below.
Table 1: Reported Inhibition Constants (Kᵢ) of this compound
| Target Caspase | Kᵢ Value | Reference |
|---|---|---|
| Caspase-3 | 0.2 nM - 0.23 nM | [1][2][6] |
| Caspase-7 | 0.3 nM - 1.6 nM | [1][2] |
| Caspase-2 | 1.7 µM | [1] |
| Caspase-8 | 0.92 nM | [7] |
| Caspase-9 | 60 nM | [7] |
| Caspase-10 | 12 nM |[7] |
Table 2: Examples of this compound Concentrations Used in Research
| Application | Cell Line / Model | Concentration Range | Reference |
|---|---|---|---|
| In Vitro (Cell Culture) | Mouse Embryonic Fibroblasts (MEFs) | 20 µM, 50 µM | [1] |
| In Vitro (Cell Culture) | Human Monocytic Cells (THP-1) | Not specified, but effective | [8] |
| In Vitro (Cell Culture) | Vascular Smooth Muscle Cells (VSMCs) | 100 µM | [9] |
| In Vitro (Cell Lysate Assay) | Daudi B Cells | 100 nM | [4] |
| In Vivo | C57Bl6 Mice | 3 mg/kg | [1] |
| Plant Biology | Petunia hybrida Stigmas | 0.25 mM - 1.99 mM |[10] |
Experimental Protocols
To determine the optimal concentration, it is recommended to perform a dose-response experiment. Below are two detailed protocols for common experimental approaches.
Protocol 1: Titration of this compound using a Caspase-3 Fluorometric Assay
This method directly measures the inhibition of caspase-3 enzymatic activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
This compound inhibitor[4]
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100)[4]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[4]
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)[4][11]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency.
-
Pre-incubate cells with a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 1-2 hours.
-
Induce apoptosis using a pre-determined concentration of an apoptotic stimulus. Include a non-induced control group and an induced group with no inhibitor.
-
Incubate for the required time to activate caspase-3 (typically 3-6 hours).
-
-
Preparation of Cell Lysates:
-
Harvest cells (by scraping for adherent cells or centrifugation for suspension cells) and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Cell Lysis Buffer (e.g., at a concentration of ~2 million cells/ml) and incubate on ice for 15-20 minutes.[4]
-
Centrifuge the lysate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
-
Caspase-3 Activity Assay:
-
In a 96-well black plate, add 10-50 µL of cell lysate to each well.
-
Add Protease Assay Buffer to each well to bring the total volume to 90 µL.
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in Protease Assay Buffer (a final concentration of 20-50 µM in the well is common).[4]
-
Start the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader (Ex: 380 nm, Em: 430-460 nm).[4]
-
Subtract the background fluorescence (from a well with buffer and substrate only).
-
Plot the fluorescence intensity against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the caspase-3 activity. The optimal concentration for experiments is typically 5-10 times the IC₅₀ value to ensure complete inhibition.
-
Protocol 2: Determining Effective Concentration via a Functional Apoptosis Assay (Flow Cytometry)
This method assesses the ability of this compound to prevent the downstream consequences of caspase-3 activation, such as phosphatidylserine externalization (detected by Annexin V).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound inhibitor
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well).
-
Pre-treat cells with a range of this compound concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM) for 1-2 hours.
-
Add the apoptotic stimulus and incubate for a period sufficient to induce apoptosis (e.g., 12-24 hours). Include appropriate controls (untreated, stimulus only).
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population in a forward scatter (FSC) vs. side scatter (SSC) plot.
-
Analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
Plot the percentage of apoptotic cells (early + late) against the concentration of this compound.
-
The optimal concentration is the lowest concentration that provides a maximal reduction in the apoptotic cell population.[6][9]
-
The optimal concentration of this compound is a critical parameter that must be empirically determined for each experimental system. A direct enzymatic assay provides a quantitative IC₅₀ value, while a functional apoptosis assay confirms the inhibitor's efficacy in a cellular context. By performing a careful dose-response analysis using the protocols outlined above, researchers can confidently select a concentration that ensures specific and effective inhibition of caspase-3 and -7, leading to more accurate and reproducible results in the study of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. abpbio.com [abpbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aimspress.com [aimspress.com]
- 10. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
Ac-DEVD-CHO: A Powerful Tool for Unraveling the Role of Caspase-3 in Neurodegenerative Diseases
For Immediate Release
Sunnyvale, CA – November 17, 2025 – In the intricate landscape of neurodegenerative disease research, the selective inhibition of key apoptotic pathways offers a critical avenue for investigation. Ac-DEVD-CHO, a potent and specific inhibitor of caspase-3, has emerged as an indispensable tool for scientists and drug development professionals. These detailed application notes and protocols serve as a comprehensive guide for utilizing this compound to explore the mechanisms of neuronal death in Alzheimer's, Parkinson's, and Huntington's diseases.
Introduction
This compound (N-Acetyl-Asp-Glu-Val-Asp-al) is a synthetic tetrapeptide aldehyde that acts as a reversible and competitive inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3] Its sequence is derived from the cleavage site of PARP (poly [ADP-ribose] polymerase), a well-known substrate of caspase-3.[1] By specifically targeting caspase-3, this compound allows researchers to dissect the precise role of this enzyme in the pathophysiology of various neurodegenerative disorders, where apoptosis is a suspected contributor to neuronal loss.
Mechanism of Action
Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[4] Upon receiving apoptotic signals, initiator caspases (such as caspase-8 and -9) cleave procaspase-3, leading to its activation. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. This compound exerts its inhibitory effect by binding to the active site of caspase-3, thereby preventing the cleavage of its downstream targets and halting the apoptotic process.
Applications in Neurodegenerative Disease Research
The activation of caspase-3 has been implicated in the pathogenesis of several neurodegenerative diseases, making this compound a valuable research tool.
-
Alzheimer's Disease (AD): Studies have shown elevated levels of activated caspase-3 in the brains of AD patients, where it is co-localized with neurofibrillary tangles and senile plaques.[5] Caspase-3 is believed to contribute to the processing of amyloid precursor protein (APP) into neurotoxic amyloid-beta (Aβ) peptides and to mediate Aβ-induced neuronal apoptosis.[6][7] this compound can be used to investigate the neuroprotective effects of inhibiting caspase-3 in cellular and animal models of AD.
-
Parkinson's Disease (PD): Apoptotic cell death of dopaminergic neurons in the substantia nigra is a hallmark of PD.[8][9] Evidence suggests that caspase-3 is a key effector in this process.[8][9] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), commonly used to model PD in animals, induces the activation of caspase-3.[10] this compound can be employed to assess whether blocking caspase-3 activation can prevent dopaminergic neuron loss and alleviate motor symptoms in PD models.
-
Huntington's Disease (HD): HD is caused by a mutation in the huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT).[11] This mutant protein can trigger caspase activation, including that of caspase-3, contributing to the selective neuronal death observed in the striatum.[11][12] this compound is a useful tool to study the role of caspase-3 in mHTT-induced toxicity and to explore potential therapeutic strategies aimed at inhibiting this pathway.
Quantitative Data
| Parameter | Value | Reference |
| IC50 for Caspase-3 | 0.016 µM | [13] |
| Ki for Caspase-3 | 0.23 nM | [2][13] |
| Ki for Caspase-7 | 1.6 nM | [2] |
Signaling Pathways and Experimental Workflows
Caption: Caspase-3 mediated apoptotic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro neuroprotection assay using this compound.
Caption: General experimental workflow for an in vivo study using this compound in a mouse model.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Amyloid-β Toxicity
This protocol is adapted from a study investigating the neuroprotective effects of this compound on amyloid-β (Aβ)-induced toxicity in rat cortical neurons.[7]
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27
-
This compound (stock solution in DMSO)
-
Aβ peptide (e.g., Aβ25-35 or Aβ1-42), pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and allow them to adhere and mature for several days in culture.
-
Pre-treatment: Two hours before inducing toxicity, pre-treat the neurons with various concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO).[7]
-
Toxicity Induction: Add pre-aggregated Aβ peptide (e.g., 5 µM of Aβ25-35) to the wells to induce apoptosis.[7]
-
Incubation: Incubate the cells for 40 hours.[7]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Caspase-3 Activity Assay:
Protocol 2: In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for using this compound in the MPTP mouse model of PD. Dosages and timings may need to be optimized.
Materials:
-
C57BL/6 mice
-
MPTP-HCl (dissolved in saline)
-
This compound (prepared for in vivo use)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Perfusion and tissue processing reagents
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase, anti-activated caspase-3)
-
TUNEL assay kit
Procedure:
-
MPTP Administration: Induce the PD model by administering MPTP to the mice. A common regimen is four injections of 20 mg/kg MPTP-HCl, given intraperitoneally (i.p.) at 2-hour intervals.[14]
-
This compound Treatment:
-
Route of Administration: this compound can be administered via intraperitoneal (i.p.) injection.[13]
-
Dosage and Schedule: Based on previous in vivo studies, a dose of 2-4 mg/kg can be used.[13] Treatment can be initiated prior to or concurrently with MPTP administration and continued for a set period (e.g., daily for 7 days).
-
-
Behavioral Assessment: Perform behavioral tests to assess motor function at different time points after MPTP administration.
-
Tissue Collection and Processing: At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.[15] Dissect the brains and post-fix them before processing for cryosectioning or paraffin embedding.[15]
-
Histological Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and for activated caspase-3 to assess apoptosis.
-
TUNEL Staining: Perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Biochemical Analysis:
-
Homogenize brain tissue (e.g., striatum, substantia nigra) to prepare lysates.
-
Perform a caspase-3 activity assay on the lysates as described in Protocol 1.
-
Protocol 3: Caspase-3 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-3 activity from cell or tissue lysates.[1]
Materials:
-
Cell or tissue lysate
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC, 20 µM final concentration)[1]
-
This compound (for inhibitor control, 100 nM final concentration)[1]
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare Reaction Mix: In a 96-well black plate, prepare the following reaction mixtures:
-
Sample: Cell/tissue lysate + caspase assay buffer + Ac-DEVD-AMC.
-
Inhibitor Control: Cell/tissue lysate + this compound (pre-incubate for 10-15 minutes) + caspase assay buffer + Ac-DEVD-AMC.
-
Blank: Lysis buffer + caspase assay buffer + Ac-DEVD-AMC.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[1]
-
Data Analysis: Subtract the blank reading from all samples. Compare the fluorescence of the inhibitor control to the sample to confirm that the measured activity is specific to caspase-3-like proteases.
Conclusion
This compound is a cornerstone tool for researchers investigating the role of apoptosis in neurodegenerative diseases. Its high specificity for caspase-3 allows for precise interrogation of this critical cell death pathway. The protocols and data presented here provide a solid foundation for designing and executing experiments to further elucidate the mechanisms of neuronal loss in Alzheimer's, Parkinson's, and Huntington's diseases, and to evaluate the therapeutic potential of caspase-3 inhibition.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. stemcell.com [stemcell.com]
- 3. biotium.com [biotium.com]
- 4. Activated Caspase-3 and Neurodegeneration and Synaptic Plasticity in Alzheimer’s Disease [scirp.org]
- 5. Activated caspase-3 expression in Alzheimer's and aged control brain: correlation with Alzheimer pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 Is Enriched in Postsynaptic Densities and Increased in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting Caspase-3 as Dual Therapeutic Benefits by RNAi Facilitating Brain-Targeted Nanoparticles in a Rat Model of Parkinson’s Disease | PLOS One [journals.plos.org]
- 11. Huntingtin inhibits caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. glpbio.com [glpbio.com]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Live-Cell Imaging of Apoptosis Inhibition using Ac-DEVD-CHO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases central to the execution of apoptosis is the caspases. Among these, caspase-3 and caspase-7 are critical executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Ac-DEVD-CHO is a synthetic, cell-permeable, and reversible tetrapeptide inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[4] By competitively binding to the active site of caspase-3 and caspase-7, this compound effectively blocks their proteolytic activity, thereby inhibiting the apoptotic cascade.[1] This property makes it an invaluable tool for studying the roles of these caspases in apoptosis and for screening potential therapeutic agents that modulate this pathway.
These application notes provide a comprehensive guide to utilizing this compound for the live-cell imaging of apoptosis, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound functions as a potent, reversible inhibitor of group II caspases, with a particularly high affinity for caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM).[1][5] The aldehyde group (-CHO) of the inhibitor forms a covalent bond with the active site cysteine of the caspase, effectively blocking its catalytic activity.[1] This inhibition prevents the downstream cleavage of critical cellular substrates, thereby halting the progression of apoptosis.
Signaling Pathway of Caspase-3 Mediated Apoptosis
The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The following diagram illustrates the convergence of these pathways on caspase-3 and the inhibitory action of this compound.
Caption: Caspase-3 activation and inhibition by this compound.
Data Presentation
The following tables summarize quantitative data for the use of this compound in various experimental settings. It is crucial to note that optimal concentrations and incubation times are cell-type and stimulus-dependent and should be empirically determined.
Table 1: this compound Inhibition Constants (Ki)
| Caspase | Ki Value | Reference(s) |
| Caspase-3 | 0.23 nM | [1] |
| Caspase-7 | 1.6 nM | [1] |
| Caspase-2 | 1.7 µM | [5] |
Table 2: Recommended Working Concentrations of this compound in Cell-Based Assays
| Cell Type / System | Apoptotic Inducer | This compound Concentration | Application | Reference(s) |
| Daudi B cells | Anti-human Fas antibody | 100 nM | Lysate-based caspase activity assay | [4] |
| HeLa Cells | Doxorubicin | 10 µM | Live-cell imaging of apoptosis | [6] |
| Petunia Pollen Tubes | Self-incompatibility | 0.25 mM - 1.99 mM | In vivo fluorescence microscopy | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Not specified, used as 'DEVD' | Western Blotting | [6] |
Experimental Protocols
This section provides detailed protocols for live-cell imaging of apoptosis inhibition by this compound.
Protocol 1: Live-Cell Imaging of Caspase-3/7 Activity Inhibition
This protocol utilizes a fluorogenic caspase-3/7 substrate that becomes fluorescent upon cleavage, allowing for real-time monitoring of caspase activity in live cells. This compound is used as a negative control to demonstrate the specificity of the caspase-3/7 substrate.
Materials:
-
Cells of interest
-
Culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (caspase-3/7 inhibitor)[2]
-
Live-cell imaging compatible caspase-3/7 substrate (e.g., NucView® 488 or similar DEVD-based substrate)[8]
-
Hoechst 33342 (for nuclear counterstaining)
-
Live-cell imaging system (e.g., fluorescence microscope with environmental chamber)
-
96-well, black, clear-bottom imaging plates
Experimental Workflow Diagram:
Caption: Experimental workflow for live-cell imaging of apoptosis.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well, black, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Pre-treatment:
-
Prepare a working solution of this compound in culture medium. The final concentration should be optimized, but a starting point of 10-100 µM is recommended.
-
For the inhibitor-treated wells, carefully remove the culture medium and replace it with the this compound containing medium.
-
For control wells (no inhibitor), replace the medium with fresh culture medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Apoptosis and Staining:
-
Prepare a solution containing the apoptosis-inducing agent at the desired concentration, the live-cell caspase-3/7 substrate (e.g., 5 µM NucView 488), and Hoechst 33342 (e.g., 1 µM) in culture medium.
-
Add this solution to all wells (both control and inhibitor-treated).
-
Include a vehicle control (no apoptosis inducer) to establish baseline fluorescence.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).
-
Use appropriate filter sets for Hoechst 33342 (e.g., DAPI channel) and the caspase-3/7 substrate (e.g., FITC or GFP channel).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the caspase-3/7 substrate in the nucleus (co-localized with Hoechst 33342) for each cell or for the entire field of view over time.
-
Compare the fluorescence kinetics between the control (inducer only) and the this compound treated groups. A significant reduction in fluorescence in the inhibitor-treated group indicates effective inhibition of caspase-3/7 activity.
-
Protocol 2: Morphological Assessment of Apoptosis Inhibition
This protocol focuses on observing the morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing, and formation of apoptotic bodies) and how this compound can prevent them.
Materials:
-
Same as Protocol 1, excluding the caspase-3/7 substrate.
-
Phase-contrast or DIC optics on the fluorescence microscope.
Procedure:
-
Cell Seeding and Inhibitor Pre-treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Induction of Apoptosis:
-
Prepare a solution of the apoptosis-inducing agent in culture medium.
-
Add the inducer to the appropriate wells.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system.
-
Acquire both phase-contrast/DIC and fluorescence (for Hoechst 33342 to observe nuclear condensation) images at regular intervals.
-
-
Data Analysis:
-
Visually inspect the time-lapse images for morphological hallmarks of apoptosis in the control (inducer only) group.
-
Compare these to the this compound treated group. The inhibitor-treated cells should retain a healthier morphology for a longer duration, demonstrating the inhibition of apoptosis.
-
Quantify the number of apoptotic cells (based on morphology and nuclear condensation) in each group at different time points.
-
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the medium during washing steps. Titrate the concentration of the fluorescent substrate to the lowest effective concentration.
-
No Inhibition Observed: Increase the concentration of this compound or the pre-incubation time. Confirm that the chosen apoptosis inducer acts through a caspase-3/7 dependent pathway.
-
Cell Detachment: Use plates coated with an appropriate extracellular matrix protein (e.g., poly-D-lysine, fibronectin). Reduce the duration of the imaging experiment.
-
Phototoxicity: Minimize the exposure time and intensity of the excitation light. Reduce the frequency of image acquisition.
Conclusion
This compound is a powerful and specific tool for the investigation of caspase-3/7 mediated apoptosis in live cells. By employing the protocols outlined in these application notes, researchers can effectively monitor and quantify the inhibition of apoptosis in real-time. This enables a deeper understanding of the apoptotic process and facilitates the discovery and characterization of novel therapeutic agents that target this critical cellular pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. thomassci.com [thomassci.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Application Notes: Ac-DEVD-CHO for the Study of Drug-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1] A key family of cysteine proteases, known as caspases, are central regulators of this process.[2] Caspases are activated in a hierarchical cascade, with initiator caspases (e.g., caspase-8, caspase-9) activating executioner caspases (e.g., caspase-3, caspase-7).[2]
Caspase-3 is a critical executioner caspase, responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][4] Given its central role, the activation of caspase-3 is a key indicator of apoptosis.
Ac-DEVD-CHO, also known as N-Ac-Asp-Glu-Val-Asp-CHO, is a potent, reversible, and specific synthetic tetrapeptide inhibitor of caspase-3.[5][6] It mimics the DEVD sequence of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[6][7] This makes this compound an invaluable tool for researchers studying drug-induced apoptosis, allowing them to confirm the involvement of the caspase-3 pathway, dissect signaling events, and differentiate between caspase-dependent and independent cell death mechanisms.
Mechanism of Action
This compound functions as a competitive inhibitor of Group II caspases, primarily targeting caspase-3 and caspase-7.[8][9] The aldehyde group (-CHO) on the peptide interacts with the active site cysteine of the caspase, reversibly blocking its proteolytic activity.[6] By inhibiting caspase-3, this compound prevents the cleavage of downstream substrates like PARP, thereby blocking the execution phase of apoptosis.[1][7] This allows researchers to investigate the cellular events that occur upstream of caspase-3 activation.
Applications in Apoptosis Research
-
Confirming Caspase-3 Dependent Apoptosis: To determine if a novel drug compound induces apoptosis via the caspase-3 pathway, cells can be pre-treated with this compound before adding the drug. A significant reduction in apoptotic markers (e.g., PARP cleavage, DNA fragmentation) in the presence of the inhibitor confirms that the drug's mechanism of action is, at least in part, dependent on caspase-3 activation.[10][11]
-
Dissecting Apoptotic Signaling Pathways: By blocking the final execution step, this compound allows for the study of upstream signaling events. Researchers can investigate the activation of initiator caspases (caspase-8 and caspase-9) and the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways leading to caspase-3 activation.[4]
-
Distinguishing Apoptosis from Other Forms of Cell Death: this compound helps to differentiate caspase-3-mediated apoptosis from other cell death modalities, such as necrosis or caspase-independent apoptosis. If a drug continues to induce cell death in the presence of a saturating concentration of this compound, it suggests an alternative, caspase-3-independent mechanism is at play.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for this compound.
| Property | Description |
| Product Name | This compound[6][7] |
| Alternative Names | N-Ac-Asp-Glu-Val-Asp-CHO, Caspase-3 Inhibitor I[5][12] |
| Molecular Formula | C₂₀H₃₀N₄O₁₁[6][8] |
| Molecular Weight | 502.5 g/mol [6][8] |
| Target(s) | Potent inhibitor of Group II caspases.[5][8] |
| Inhibitory Constants (Ki) | Caspase-3: 0.23 nM[6][8] Caspase-7: 1.6 nM[6][8] Also inhibits other caspases to a lesser extent (e.g., Caspase-1, -6, -8, -10).[8] |
| Recommended In Vitro Concentration | For Cell Culture: 10 - 100 µM (pretreatment for 1-2 hours before inducing apoptosis).[5][13] For Protease Assays: 100 nM (final concentration).[7] |
| Recommended In Vivo Dosage | 2 - 4 mg/kg (via intraperitoneal or subcutaneous injection).[14] |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL) and water/PBS (e.g., 10 mg/mL).[8][13] |
| Storage & Stability | Lyophilized Powder: Store at -20°C for ≥ 4 years.[5][8] Reconstituted Solution (in DMSO): Aliquot and store at -20°C for 1 month or -80°C for 1 year to avoid freeze-thaw cycles.[5][7] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Caspase-3 activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for studying drug-induced, caspase-3-dependent apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute in sterile, high-quality DMSO to create a 2 mM stock solution. For example, add 500 µL of DMSO to a 0.5 mg vial.[15] For a 1 mg vial, add 1 mL of DMSO to yield a 1 mg/mL solution.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Stability: Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to one year).[5][7]
Protocol 2: Evaluating the Role of Caspase-3 in Drug-Induced Apoptosis in Cell Culture
This protocol is designed to determine if a test compound induces apoptosis through a caspase-3-dependent pathway.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight or until they reach the desired confluency.
-
Inhibitor Pre-treatment: Prepare two sets of wells for each condition:
-
Inhibitor Group: Pre-treat cells with this compound at a final concentration of 10-100 µM for 1-2 hours.
-
Control Group: Pre-treat cells with an equivalent volume of the vehicle (e.g., DMSO).
-
-
Apoptosis Induction: Add the test drug at its desired concentration to both the inhibitor-treated and control wells. Include a positive control (e.g., staurosporine or camptothecin) and a negative (untreated) control.[13][15]
-
Incubation: Incubate the cells for a time period determined by the known kinetics of the test drug (typically 4-48 hours).[10][11]
-
Assessment of Apoptosis: Harvest the cells and assess apoptosis using one or more of the following methods:
-
Western Blotting (see Protocol 4): Analyze cell lysates for the cleavage of PARP and caspase-3. Inhibition by this compound should prevent or reduce the appearance of the cleaved fragments.
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI). This compound should reduce the population of Annexin V-positive (apoptotic) cells.[10]
-
Caspase Activity Assay (see Protocol 3): Measure the caspase-3/7 activity in cell lysates.
-
Protocol 3: In Vitro Caspase-3 Fluorometric Assay
This assay quantifies caspase-3 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100).[7]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT).[7]
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 20 µM final concentration).[7]
-
This compound (100 nM final concentration for inhibitor control).[7]
-
Fluorescence microplate reader or spectrofluorometer (Excitation: 380 nm, Emission: 430-460 nm).[7]
Procedure:
-
Induce Apoptosis: Treat cells with the drug of interest as described in Protocol 2.
-
Prepare Cell Lysates:
-
For adherent cells, wash with cold PBS, then lyse directly on the plate with Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and lyse with Cell Lysis Buffer (~2 million cells/ml).[7]
-
Incubate on ice for 10-15 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Set up Reactions: In a 96-well black plate, prepare the following reactions (example volumes):
-
Apoptotic Sample: 50 µL cell lysate + 50 µL Assay Buffer with Ac-DEVD-AMC.
-
Non-Apoptotic Control: 50 µL lysate from untreated cells + 50 µL Assay Buffer with Ac-DEVD-AMC.
-
Inhibitor Control: 50 µL apoptotic lysate + 50 µL Assay Buffer with Ac-DEVD-AMC and this compound.[7]
-
Buffer Blank: 50 µL Lysis Buffer + 50 µL Assay Buffer with Ac-DEVD-AMC.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measurement: Read the fluorescence using a microplate reader.
-
Analysis: A significant increase in fluorescence in the apoptotic sample compared to the non-apoptotic and inhibitor controls indicates specific caspase-3 activation.[7]
Protocol 4: Western Blotting for PARP and Caspase-3 Cleavage
-
Prepare Samples: Following treatment as described in Protocol 2, harvest cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Cleaved Caspase-3
-
Total Caspase-3
-
Cleaved PARP (detecting the 89 kDa fragment)
-
Total PARP (detecting the 116 kDa full-length protein)[7]
-
A loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The appearance of cleaved caspase-3 and the 89 kDa PARP fragment in drug-treated samples indicates apoptosis. A significant reduction of these cleaved bands in samples pre-treated with this compound confirms that the apoptosis is caspase-3 dependent.[1][11]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biotium.com [biotium.com]
- 10. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aimspress.com [aimspress.com]
- 12. This compound | C20H30N4O11 | CID 644345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Using Ac-DEVD-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the caspase-3/7 inhibitor, Ac-DEVD-CHO, in conjunction with flow cytometry to analyze and quantify apoptosis. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the key pathways and workflows.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of cellular substrates that leads to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of key caspase-3 substrates, such as poly (ADP-ribose) polymerase (PARP).[3] By competitively binding to the active site of these caspases, this compound effectively blocks their proteolytic activity, thereby inhibiting the progression of apoptosis.[1][2]
In the context of flow cytometry, this compound serves as a critical negative control to confirm that the observed apoptotic events are indeed caspase-3/7 dependent. By comparing the levels of apoptosis in the presence and absence of this inhibitor, researchers can specifically dissect the role of these executioner caspases in their experimental system. A common method for assessing apoptosis by flow cytometry is the use of Annexin V and propidium iodide (PI) staining.[4][5] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[4]
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the inhibitory effect of this compound on apoptosis induced by a hypothetical pro-apoptotic compound.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Pro-apoptotic Compound (1 µM) | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.8 |
| Pro-apoptotic Compound (1 µM) + this compound (20 µM) | 88.9 ± 2.8 | 6.8 ± 1.2 | 4.3 ± 0.9 |
| This compound (20 µM) only | 94.8 ± 1.9 | 2.7 ± 0.6 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The diagram below illustrates the central role of caspase-3 as an executioner caspase in both the intrinsic and extrinsic apoptotic pathways and indicates the point of inhibition by this compound.
Caption: The Apoptotic Signaling Cascade and the Point of Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing caspase-3/7 dependent apoptosis using this compound and flow cytometry.
Caption: Experimental Workflow for Apoptosis Analysis using this compound and Flow Cytometry.
Logical Relationships
This diagram illustrates the logical framework for using this compound as a control to confirm caspase-3/7 mediated apoptosis.
Caption: Logical Framework for Validating Caspase-3/7 Dependent Apoptosis.
Experimental Protocols
Materials and Reagents:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound (caspase-3/7 inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Microcentrifuge
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare the following treatment groups:
-
Untreated Control (vehicle only)
-
Apoptosis Inducer only
-
Apoptosis Inducer + this compound
-
This compound only
-
-
Pre-incubate the designated cells with this compound (a typical starting concentration is 10-50 µM) for 1-2 hours prior to adding the apoptosis-inducing agent.
-
Add the apoptosis-inducing agent at a predetermined optimal concentration and incubate for the desired duration.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate microcentrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which contains detached, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation method (e.g., trypsin-EDTA). Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes at room temperature.
-
-
Cell Washing and Staining:
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge at 300-400 x g for 5 minutes.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.[4] Gently vortex the tubes.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4] Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.
-
Instrument Settings:
-
Use a 488 nm laser for excitation.
-
Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm bandpass filter).
-
Detect PI fluorescence in the red channel (e.g., >670 nm longpass filter).
-
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for spectral overlap into the PI channel.
-
Cells stained with PI only: To set compensation for spectral overlap into the FITC channel.
-
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Create a two-dimensional dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Apply quadrant gating to distinguish the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells.
-
-
Calculate the percentage of cells in each quadrant for all treatment groups. A significant reduction in the percentage of early and late apoptotic cells in the "Apoptosis Inducer + this compound" group compared to the "Apoptosis Inducer only" group confirms that the apoptosis is mediated by caspase-3/7.
-
References
Application Notes and Protocols for Studying Caspase-7 Activity using Ac-DEVD-CHO
Introduction
Caspase-7 is a key executioner caspase in the apoptotic pathway, playing a crucial role in the dismantling of the cell.[1][2] Its activity is tightly regulated and its activation is a hallmark of apoptosis. The synthetic tetrapeptide Ac-Asp-Glu-Val-Asp-CHO (Ac-DEVD-CHO) is a potent, reversible inhibitor of group II caspases, including caspase-3 and caspase-7.[3][4] It functions by mimicking the PARP cleavage site, DEVD, and interacting with the active site cysteine of these caspases.[4][5] This makes this compound an invaluable tool for researchers studying the specific roles of caspase-7 in apoptosis and for screening potential therapeutic agents that modulate this pathway.[5]
These application notes provide a detailed protocol for utilizing this compound to study caspase-7 activity in both cell-based assays and in vitro enzymatic reactions.
Signaling Pathway of Caspase-7 Activation
Caspase-7 is an effector caspase that, once activated, cleaves a variety of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[6] It is typically activated by initiator caspases, such as caspase-8 and caspase-9, through proteolytic cleavage.[1][7]
The activation of initiator caspases is triggered by distinct signaling pathways:
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment and activation of caspase-8.[1]
-
Intrinsic Pathway: Triggered by intracellular stress signals, such as DNA damage, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn recruits and activates caspase-9.[1][8]
Activated caspase-8 and caspase-9 then cleave and activate effector caspases, including caspase-7, initiating the execution phase of apoptosis.[1][7]
Quantitative Data: Inhibitory Activity of this compound
This compound is a highly potent inhibitor of caspase-3 and caspase-7. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) are summarized below. It is important to note that the exact values can vary depending on the experimental conditions.
| Caspase Target | Inhibitor | Ki (app) | IC50 | Reference |
| Caspase-3 | This compound | 0.23 nM | 9.89 nM | [4][9] |
| Caspase-7 | This compound | 1.6 nM | 19.7 nM | [4][9] |
| Caspase-8 | This compound | 0.597 nM | - | [9] |
| Caspase-9 | This compound | 1.35 nM | - | [9] |
Experimental Protocols
In Vitro Caspase-7 Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of caspase-7 activity in cell lysates using a specific fluorogenic substrate, such as Ac-DEVD-AFC. The cleavage of the substrate by active caspase-7 releases a fluorescent compound (AFC), which can be quantified. This compound is used as a specific inhibitor to confirm that the measured activity is due to DEVD-specific caspases.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell Lysis Buffer (e.g., 20 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Caspase-7 fluorogenic substrate (e.g., Ac-DEVD-AFC)
-
This compound inhibitor
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the appropriate time to induce caspase-7 activity. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of total protein from each cell lysate to individual wells.
-
For inhibitor control wells, pre-incubate the lysate with this compound (final concentration of 10-50 µM) for 15-30 minutes at 37°C.
-
Add Caspase Assay Buffer to each well to bring the final volume to 100 µL.
-
-
Enzymatic Reaction:
-
Add the caspase-7 fluorogenic substrate (e.g., Ac-DEVD-AFC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
Cell-Based Caspase-3/7 Activity Assay
This protocol outlines a method to measure caspase-3/7 activity directly in live cells using a cell-permeable fluorogenic substrate. This approach allows for the real-time monitoring of caspase activity in response to stimuli. This compound can be used to pretreat cells to demonstrate the specificity of the caspase-3/7 activation.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound inhibitor
-
Cell-permeable caspase-3/7 fluorogenic substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well clear-bottom black microplate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Optional): To confirm the specificity of the signal, pre-incubate a set of wells with this compound (e.g., 20-100 µM) for 1-2 hours prior to inducing apoptosis.
-
Induction of Apoptosis: Treat the cells with the desired apoptosis-inducing agent. Include untreated and vehicle-treated controls.
-
Substrate Loading:
-
Prepare the cell-permeable caspase-3/7 substrate according to the manufacturer's instructions.
-
Add the substrate solution directly to the wells containing the cells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the fluorescent signal in the cells. Apoptotic cells with active caspase-3/7 will exhibit bright fluorescence.
-
Plate Reader: Quantify the overall fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters.
-
Note: The optimal concentrations of the apoptosis-inducing agent, this compound, and the substrate, as well as incubation times, may need to be determined empirically for each cell type and experimental condition.
References
- 1. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 7 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. biotium.com [biotium.com]
- 6. Caspase-7 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-DEVD-CHO solubility issues and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the caspase-3 inhibitor, Ac-DEVD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide and a potent, reversible inhibitor of caspase-3.[1][2] Its sequence, Ac-Asp-Glu-Val-Asp-CHO, mimics the cleavage site of PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[2] By binding to the active site of caspase-3, this compound blocks its proteolytic activity, thereby inhibiting the downstream events of apoptosis.[2][3] It also shows inhibitory effects on other caspases, such as caspase-7.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents and aqueous buffers. The most commonly recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][4][5][6] Other solvents include Dimethylformamide (DMF), ethanol, and Phosphate-Buffered Saline (PBS) at a pH of 7.2.[3] Some suppliers also indicate good solubility in water.[7][8]
Q3: What is the recommended storage condition for this compound?
Both the lyophilized powder and reconstituted stock solutions should be stored at -20°C or below.[1][2][3] Some manufacturers recommend storing the powder at -80°C for long-term stability (up to 2 years).[7] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles of the stock solution.[2][7] It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in experimental settings.
Problem 1: this compound powder is not dissolving properly in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be of sufficient purity (e.g., anhydrous).
-
Solution:
-
Verify Solvent and Concentration: Cross-reference the intended concentration with the solubility data provided in Table 1.
-
Use a Recommended Solvent: If not already doing so, switch to DMSO, which is the most widely recommended solvent for initial stock solution preparation.
-
Gentle Warming and Vortexing: Briefly warm the solution at 37°C and vortex gently to aid dissolution.
-
Sonication: In some cases, brief sonication can help break up particulates and enhance solubility.
-
Problem 2: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium. The percentage of DMSO carried over from the stock solution may also be too low to maintain solubility.
-
Solution:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to keep this compound dissolved. Typically, a final DMSO concentration of 0.1% to 1% is well-tolerated by most cell lines.
-
Lower the Final this compound Concentration: If possible, reduce the final working concentration of the inhibitor in your experiment.
-
Prepare an Intermediate Dilution: First, dilute the DMSO stock solution in a smaller volume of aqueous buffer with a higher DMSO percentage, and then add this intermediate dilution to your final experimental volume.
-
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 13.7 mg/mL | Echelon Biosciences[1] |
| 25 mg/mL | Cayman Chemical[3] | |
| 1 mg/mL (for reconstitution) | BD Biosciences[2] | |
| DMF | 25 mg/mL | Cayman Chemical[3] |
| Ethanol | 30 mg/mL | Cayman Chemical[3] |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[3] |
| Water | ≥ 50 mg/mL | MedChemExpress[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for reconstituting lyophilized this compound.
Materials:
-
This compound (lyophilized powder, MW: 502.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Calculate Volume: To prepare a 10 mM stock solution from 1 mg of powder, you will need approximately 199 µL of DMSO. The calculation is as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 502.47 g/mol )) * 1,000,000 µL/L ≈ 199 µL
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Dissolution: Cap the vial and vortex gently until the powder is completely dissolved. A brief warming to 37°C may be necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Inhibition of the Caspase-3 signaling pathway by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound *CAS 169332-60-9* | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Optimizing Ac-DEVD-CHO incubation time for maximal inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-DEVD-CHO for maximal caspase-3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7. Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (Poly (ADP-ribose) polymerase), a substrate of caspase-3. The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity.
Q2: What is the recommended concentration of this compound to use?
The optimal concentration of this compound depends on the specific experimental setup, including the cell type, the method of apoptosis induction, and whether it is an in vitro or in-cell assay. For in vitro caspase activity assays, concentrations are typically in the nanomolar (nM) range. For cell-based assays, higher concentrations in the micromolar (µM) range are often used to ensure sufficient cell permeability and intracellular concentration. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the typical incubation time for this compound?
The ideal incubation time for this compound to achieve maximal inhibition is highly dependent on the experimental context.
-
In Vitro/Biochemical Assays: For assays using purified enzymes or cell lysates, a pre-incubation time of 1 to 2 hours at 37°C is commonly sufficient to observe significant inhibition.
-
Cell-Based Assays: When treating live cells, the incubation time can range from a few hours to 24 or even 48 hours. This longer duration is often necessary for the inhibitor to penetrate the cell and mitochondrial membranes and to be present when caspase-3 is activated. The timing of inhibitor addition relative to the apoptotic stimulus is also critical.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a small amount of an organic solvent like DMSO to create a concentrated stock solution. Store the lyophilized powder and the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability. For working solutions, dilute the stock in the appropriate aqueous buffer just before use.
Troubleshooting Guide
Issue 1: Incomplete or no inhibition of caspase-3 activity.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response curve to determine the effective concentration of this compound for your specific experimental conditions. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the optimal inhibitory range.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The inhibitor may require more time to interact with the caspase enzyme, especially in cell-based assays. For in vitro assays, try increasing the pre-incubation time with the enzyme or lysate before adding the substrate. For cell-based assays, consider pre-incubating the cells with this compound for a longer period before inducing apoptosis. A time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal incubation duration.
-
-
Possible Cause 3: Timing of Inhibitor Addition.
-
Solution: In cell-based experiments, this compound should be added before the activation of caspase-3. This often means pre-incubating the cells with the inhibitor for 1-2 hours prior to adding the apoptotic stimulus. If added too late, a significant amount of caspase-3 may already be active.
-
-
Possible Cause 4: Inhibitor Degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Issue 2: High background signal in the caspase activity assay.
-
Possible Cause 1: Non-specific substrate cleavage.
-
Solution: Other proteases in the cell lysate may be cleaving the fluorogenic substrate. Include a control where the lysate is treated with this compound to determine the level of caspase-3-specific activity. The signal in this control represents the background cleavage by other proteases.
-
-
Possible Cause 2: Autofluorescence of compounds or cells.
-
Solution: Run a control with cells or lysate without the fluorogenic substrate to measure the intrinsic fluorescence. Subtract this background from your experimental readings.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for each experiment, as cell density can affect the timing and magnitude of the apoptotic response.
-
-
Possible Cause 2: Inconsistent timing of reagent addition.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to all wells, especially the substrate, to ensure consistent reaction times across all samples.
-
Quantitative Data
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can be influenced by the specific assay conditions, including substrate concentration and pre-incubation time.
| Parameter | Value | Target Caspase(s) | Experimental Context | Reference |
| Ki | 0.23 nM | Caspase-3 | Cell-free assay | |
| Ki | 1.6 nM | Caspase-7 | Cell-free assay | |
| IC50 | 140 pM | Caspase-3 | In vitro luminescent assay | |
| IC50 | ~1 nM | Caspase-3 | In vitro fluorescence assay | |
| Effective Concentration | 10 µM - 100 µM | Caspase-3 | Cell-based apoptosis inhibition | |
| Pre-incubation Time | 1 - 2 hours | Caspase-3 | In vitro/cell lysate assays | |
| Incubation Time | 4 - 48 hours | Caspase-3 | Cell-based assays |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (IC50) in a Cell-Free Assay
-
Prepare Reagents:
-
Active Caspase-3 enzyme.
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
This compound stock solution (in DMSO).
-
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of this compound in Assay Buffer. A 10-point, 2-fold serial dilution starting from a high concentration (e.g., 1 µM) is a good starting point.
-
-
Assay Setup (96-well plate):
-
Add a constant amount of active caspase-3 to each well.
-
Add the serially diluted this compound to the respective wells.
-
Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (buffer only).
-
Pre-incubate the plate at 37°C for 1-2 hours.
-
-
Initiate Reaction:
-
Add the caspase-3 substrate to all wells to a final concentration that is at or below its Km value.
-
-
Measure Signal:
-
Incubate the plate at 37°C for a set time (e.g., 60-120 minutes), protecting it from light if using a fluorescent substrate.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Time-Course of Caspase-3 Inhibition in a Cell-Based Assay
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a consistent density and allow them to adhere overnight.
-
Prepare your apoptotic stimulus (e.g., staurosporine, TNF-α).
-
Prepare a working concentration of this compound in cell culture medium.
-
-
Experimental Setup:
-
For each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), have a set of wells for:
-
Untreated cells (negative control).
-
Cells treated with the apoptotic stimulus only.
-
Cells pre-treated with this compound for 1 hour, followed by the apoptotic stimulus.
-
-
-
Time-Course Execution:
-
At staggered starting times corresponding to your desired incubation periods, add the apoptotic stimulus to the appropriate wells.
-
At the end of all incubation periods, proceed to measure caspase-3 activity.
-
-
Caspase-3 Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the lysate to a new 96-well plate.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no lysate).
-
Calculate the percentage of inhibition for each time point by comparing the signal from the inhibitor-treated wells to the wells with the apoptotic stimulus alone.
-
Plot the percentage of inhibition versus the incubation time to determine the optimal duration for maximal inhibition.
-
Visualizations
Caption: Caspase signaling pathways and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting unexpected results in Ac-DEVD-CHO experiments.
Welcome to the technical support center for Ac-DEVD-CHO experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and obtain reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with the caspase-3 inhibitor, this compound.
Issue 1: High Background Signal in Control Wells
Question: I am observing a high background signal in my negative control wells (no apoptosis induction) and even in blank wells (no cells). What could be the cause and how can I fix it?
Answer: High background fluorescence or absorbance can obscure the true signal from caspase-3 activity. Here are the potential causes and solutions:
-
Contaminated Reagents: Buffers, media, or the substrate itself may be contaminated with fluorescent compounds or proteases.
-
Solution: Use fresh, high-purity reagents. Prepare fresh buffers and aliquot them to avoid repeated freeze-thaw cycles. Protect the substrate from light.[1]
-
-
Autohydrolysis of Substrate: The fluorescent or colorimetric substrate (e.g., Ac-DEVD-AMC, Ac-DEVD-pNA) can spontaneously hydrolyze over time, especially if not stored correctly.
-
Solution: Store the substrate according to the manufacturer's instructions, typically at -20°C and protected from light and moisture.[2] Prepare fresh working solutions for each experiment.
-
-
Non-Specific Protease Activity: Other proteases in the cell lysate besides caspase-3 might cleave the substrate.
-
Solution: Ensure your lysis buffer contains a protease inhibitor cocktail that does not inhibit caspases. Also, perform the assay on ice to minimize non-specific enzymatic activity.[3]
-
-
Instrument Settings: Incorrect wavelength settings or a dirty microplate reader can lead to elevated background readings.
Issue 2: No or Very Low Caspase-3 Activity Detected in Apoptotic Samples
Question: I have induced apoptosis in my cells, but my assay shows little to no increase in caspase-3 activity compared to the negative control. What could be wrong?
Answer: A lack of detectable caspase-3 activity can be due to several factors, from the timing of the assay to the health of your cells.
-
Suboptimal Time Point: Caspase-3 activation is a transient event. You may be measuring too early or too late.
-
Solution: Perform a time-course experiment to determine the peak of caspase-3 activation for your specific cell type and apoptosis-inducing agent.[1]
-
-
Inefficient Apoptosis Induction: The concentration of the inducing agent or the incubation time may not be sufficient to trigger apoptosis.
-
Solution: Optimize the concentration of your apoptosis inducer and the treatment duration. Confirm apoptosis induction using a secondary method, such as Annexin V staining or TUNEL assay.
-
-
Poor Cell Health: Unhealthy cells may not undergo apoptosis efficiently.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Incorrect Lysis Procedure: Incomplete cell lysis will result in a lower yield of cellular proteins, including caspases.
-
Degraded Reagents: The substrate or DTT in the reaction buffer may have degraded.
Issue 3: Inconsistent Results Between Replicate Wells
Question: I am seeing significant variability between my replicate wells for the same condition. What could be causing this and how can I improve consistency?
Answer: High variability can compromise the reliability of your data. The following are common causes and their solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or lysates is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing master mixes, ensure they are thoroughly mixed before aliquoting.[1]
-
-
Uneven Cell Seeding: If you are performing a cell-based assay, an uneven distribution of cells across the wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect enzyme kinetics.
-
Solution: Avoid using the outermost wells of the plate for your samples. Fill them with sterile water or media to create a humidity barrier.
-
-
Air Bubbles: Bubbles in the wells can interfere with optical readings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[7][8][9] The "DEVD" sequence mimics the cleavage site of PARP, a key substrate of caspase-3.[2] The aldehyde group ("CHO") on the C-terminus of the peptide interacts with the active site cysteine of the caspase, blocking its proteolytic activity.[9]
Q2: Is this compound specific to caspase-3?
While this compound is a very potent inhibitor of caspase-3, it also effectively inhibits caspase-7.[7][8][9] It can also inhibit other caspases at higher concentrations, although with significantly lower affinity.[7][10] Therefore, it is more accurately described as a caspase-3/7 inhibitor.
Q3: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound can vary depending on the cell type, the method of apoptosis induction, and whether the experiment is in vitro (using cell lysates) or in vivo (in cell culture). For in vitro assays with cell lysates, a final concentration of around 100 nM is often used.[2] For cell culture experiments, concentrations ranging from 10 µM to 200 µM have been reported.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store my this compound stock solution?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a small amount of sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[2] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2] When preparing your working solution, dilute the DMSO stock in your assay buffer or cell culture medium.
Q5: My positive control (e.g., staurosporine-treated cells) is not showing caspase-3 activity. What should I do?
If your positive control is not working, it is essential to troubleshoot this before proceeding with your experiment.
-
Confirm Apoptosis Induction: Use an alternative method like microscopy to check for morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing) or Annexin V staining.
-
Check Reagent Integrity: Ensure that your apoptosis-inducing agent (e.g., staurosporine) has not expired and has been stored correctly.
-
Optimize Treatment Conditions: The concentration of the inducer and the incubation time may need to be optimized for your specific cell line.
-
Verify Assay Protocol: Double-check all steps of your caspase assay protocol, including buffer preparation, incubation times, and instrument settings.
Data Presentation
Table 1: Troubleshooting Unexpected Caspase-3 Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High background | Reagent contamination | Use fresh, high-purity reagents. |
| Substrate autohydrolysis | Store substrate correctly and prepare fresh working solutions.[2] | |
| Non-specific protease activity | Use a caspase-specific lysis buffer with appropriate protease inhibitors. | |
| No/low signal | Suboptimal assay timing | Perform a time-course experiment to find peak caspase-3 activity.[1] |
| Inefficient apoptosis induction | Optimize inducer concentration and incubation time. | |
| Incomplete cell lysis | Ensure complete cell lysis using an appropriate buffer and protocol.[1][5] | |
| High variability | Pipetting errors | Use calibrated pipettes and ensure proper technique. |
| Uneven cell seeding | Ensure a single-cell suspension and mix well before seeding. | |
| Edge effects | Avoid using the outer wells of the microplate. |
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Activity Assay using a Fluorometric Substrate (Ac-DEVD-AMC)
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cell population. Include a non-induced control.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, and a protease inhibitor cocktail) on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Set up the Assay:
-
In a black 96-well plate, add your cell lysate to each well.
-
Include a blank control (lysis buffer only).
-
For inhibitor studies, pre-incubate the lysate with this compound (e.g., 100 nM final concentration) for 15-30 minutes at 37°C.
-
-
Initiate the Reaction:
-
Prepare a 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).
-
Add an equal volume of the 2x reaction buffer containing the fluorometric substrate Ac-DEVD-AMC (e.g., 40 µM final concentration) to each well.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Visualizations
Caption: Overview of the intrinsic and extrinsic apoptosis pathways leading to caspase-3 activation.
Caption: A typical experimental workflow for assessing the effect of this compound on caspase-3 activity.
Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. takarabio.com [takarabio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biotium.com [biotium.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ac-DEVD-CHO Handling and Stability
Welcome to the technical support center for Ac-DEVD-CHO. This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of the Caspase-3 inhibitor, this compound, to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing this compound to prevent degradation?
A1: Proper storage is critical for maintaining the activity of this compound. The optimal storage conditions depend on whether the product is in solid (lyophilized powder) or solution form. For long-term stability, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][2] Once reconstituted in a solvent, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[1][3][4]
Data Presentation: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | 1 to 3 years[1][4] | Store sealed, away from moisture and light.[1][2] |
| -80°C | 2 years[1][2] | Store sealed, away from moisture and light, under nitrogen.[1][2] | |
| In Solvent (e.g., DMSO, H₂O) | -20°C | 1 month[1][4] | Aliquot to prevent freeze-thaw cycles.[3][4] |
| -80°C | 6 months to 1 year[1][4] | Aliquot to prevent freeze-thaw cycles.[3][4] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in solvents such as DMSO, water, and DMF.[1][5] Anhydrous DMSO is commonly recommended for preparing concentrated stock solutions.[6] Water is also a viable solvent, with a solubility of at least 50 mg/mL.[1]
To prepare a stock solution, reconstitute the lyophilized powder in the appropriate volume of your chosen solvent to achieve the desired concentration. It is crucial to ensure the powder is fully dissolved. Once prepared, the stock solution should be immediately divided into single-use aliquots to minimize freeze-thaw cycles.[1][4]
Data Presentation: Example Stock Solution Preparation
The following table provides volumes needed to prepare common stock concentrations from 1 mg of this compound powder (Molecular Weight: 502.47 g/mol ).[1][2]
| Desired Stock Concentration | Mass of this compound | Volume of Solvent to Add |
| 1 mM | 1 mg | 1.99 mL |
| 5 mM | 1 mg | 0.398 mL |
| 10 mM | 1 mg | 0.199 mL |
Q3: What are the primary factors that cause this compound to degrade in solution?
A3: The primary causes of this compound degradation are:
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Repeated Freeze-Thaw Cycles: This is the most frequently cited cause of instability and loss of activity.[1][3] Aliquoting the stock solution into single-use volumes is the most effective preventative measure.
-
Improper Storage Temperature: Storing stock solutions at temperatures warmer than -20°C or for extended periods (e.g., more than one month at -20°C) can lead to degradation.[1][4]
-
Chemical Instability in Aqueous Buffers: While necessary for experiments, peptide aldehydes can be less stable in aqueous solutions over long periods. It is best practice to dilute the inhibitor into your aqueous experimental buffer immediately before use.[6]
-
Exposure to Light and Moisture: For long-term storage, both the powder and stock solutions should be protected from light.[1][2][7]
Troubleshooting Guide
Problem: I am observing reduced or no inhibition of Caspase-3 activity in my assay.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Confirm that the this compound stock solution was stored correctly (aliquoted, at -80°C) and that the number of freeze-thaw cycles was minimized. If in doubt, prepare a fresh stock solution from lyophilized powder. |
| Incorrect Concentration | Double-check all calculations for the preparation of the stock and working solutions. Ensure the final concentration in the assay is sufficient to inhibit Caspase-3 (typical experimental concentrations range from 10 µM to 50 µM).[4] |
| Assay Buffer Composition | Some buffer components can interfere with the assay. Ensure your buffer has the appropriate pH (typically ~7.2-7.5) and includes a reducing agent like DTT if required by the assay protocol.[3] |
| Inactive Caspase-3 | Use a positive control for apoptosis induction to ensure that Caspase-3 is activated in your experimental system. Run a control with active recombinant Caspase-3 to validate the inhibitor's activity directly. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and use.
Materials:
-
This compound lyophilized powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.
-
Following the manufacturer's instructions or the calculation table provided above, add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Dispense the solution into single-use aliquots (e.g., 5-10 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: General Caspase-3 Activity Inhibition Assay
Objective: To measure the inhibitory effect of this compound on Caspase-3 activity in cell lysates.
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
This compound stock solution (from Protocol 1)
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Protease Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[3]
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96-well plate suitable for fluorescence measurements
-
Fluorometric plate reader
Procedure:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Prepare working solutions of the inhibitor by diluting the stock solution in the Protease Assay Buffer.
-
In a 96-well plate, add cell lysate (typically 10-50 µL per well).
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To appropriate wells, add the this compound working solution to achieve the desired final concentration (e.g., 100 nM).[3] Add an equal volume of assay buffer to control wells.
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Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the Caspase-3 substrate (e.g., Ac-DEVD-AMC to a final concentration of 20 µM) to all wells.[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for the AMC substrate.[3]
-
Compare the fluorescence signal from inhibitor-treated wells to untreated control wells to determine the percentage of inhibition.
Visualizations
Caption: Role of this compound in the apoptotic pathway.
Caption: Workflow for handling this compound.
References
Ac-DEVD-CHO stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of Ac-DEVD-CHO, a potent caspase-3 and caspase-7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3][4] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[5] The aldehyde group of this compound interacts with the active site cysteine of these caspases, thereby blocking their proteolytic activity and inhibiting the downstream events of apoptosis.[4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions for both lyophilized powder and reconstituted solutions are summarized below.
Q3: How should I reconstitute this compound?
This compound can be reconstituted in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the appropriate aqueous buffer immediately before use.
Q4: For how long is the reconstituted this compound solution stable?
The stability of reconstituted this compound depends on the storage temperature and solvent. To avoid degradation, it is critical to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[2][5]
Quantitative Data Summary
The following tables provide a summary of the stability and storage conditions for this compound.
Table 1: Storage and Stability of Lyophilized this compound
| Form | Storage Temperature | Shelf Life | Additional Notes |
| Lyophilized Powder | -20°C | ≥ 1 to 3 years[2][4][6] | Protect from light and moisture.[4][6] For long-term storage, use a desiccant.[4] Shipped at room temperature.[1][7] |
| Lyophilized Powder | -80°C | ≥ 2 years[6] | Sealed storage, away from moisture and light, under nitrogen.[6] |
Table 2: Storage and Stability of Reconstituted this compound
| Solvent | Storage Temperature | Shelf Life | Additional Notes |
| DMSO | -20°C | Up to 1-2 months[5] | Avoid repeated freeze-thaw cycles.[5] |
| DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Water | -20°C | 1 month[2] | |
| Water | -80°C | 1 year[2] | |
| PBS (pH 7.2) | -20°C or -80°C | Information not widely available, but generally recommended to prepare fresh. | |
| Ethanol | -20°C or -80°C | Information not widely available, but generally recommended to prepare fresh. |
Troubleshooting Guide
Issue 1: Loss of Inhibitory Activity
-
Possible Cause: Improper storage of the reconstituted solution.
-
Possible Cause: Degradation of the lyophilized powder.
-
Possible Cause: Instability in aqueous solution.
-
Solution: Prepare fresh dilutions in your experimental buffer from a concentrated stock solution immediately before use. Aldehyd compounds can be less stable in aqueous solutions over time.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Incorrect concentration of the inhibitor.
-
Possible Cause: Off-target effects.
-
Solution: While this compound is a potent inhibitor of caspase-3 and -7, it can inhibit other caspases at higher concentrations.[7] Include appropriate positive and negative controls in your experiment to validate the specificity of the observed effects.
-
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay using a Fluorogenic Substrate (e.g., Ac-DEVD-AMC)
This protocol outlines a general procedure to measure caspase-3 activity in cell lysates and to assess the inhibitory effect of this compound.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
This compound (for inhibitor control group)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[5]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known stimulus. Include a non-induced control group.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer and incubate on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reaction mixtures:
-
Blank: Protease Assay Buffer only.
-
Negative Control: Lysate from non-apoptotic cells + Ac-DEVD-AMC.
-
Positive Control: Lysate from apoptotic cells + Ac-DEVD-AMC.
-
Inhibitor Control: Lysate from apoptotic cells + this compound + Ac-DEVD-AMC.
-
-
Pre-incubate the apoptotic lysate with this compound for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate.
-
A typical final concentration for Ac-DEVD-AMC is 20 µM and for this compound is 100 nM, though these should be optimized for your system.[5]
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[5]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the fluorescence intensity of the positive control to the negative control to determine the level of caspase-3 activation.
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The fluorescence in the inhibitor control should be significantly reduced compared to the positive control, demonstrating the inhibitory activity of this compound.
-
Visualizations
Caption: Caspase-3 activation pathway and its inhibition by this compound.
Caption: Experimental workflow for caspase-3 activity assay with this compound.
References
Addressing variability in Ac-DEVD-CHO experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when using the caspase-3 inhibitor, Ac-DEVD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-3 and caspase-7.[1] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[2][3] The aldehyde group of this compound interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[2] This inhibition allows researchers to study the specific roles of caspase-3 and -7 in apoptosis and other cellular processes.
Q2: What is the specificity of this compound?
This compound is a highly potent inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM).[3] However, it is important to note that it can also inhibit other caspases, although with lower affinity. This cross-reactivity, particularly with caspase-7, is a potential source of experimental variability.[4][5] For experiments requiring absolute specificity for caspase-3, alternative inhibitors with higher selectivity may be considered.
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting concentration for in vitro assays is 100 nM.[2] For cell-based assays, concentrations ranging from 10 µM to 50 µM are frequently used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal or no inhibition observed | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line and apoptosis-inducing agent. |
| Inhibitor degradation. | Ensure proper storage of this compound at -20°C. Avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. | |
| Timing of inhibitor addition is not optimal. | Add this compound prior to or concurrently with the apoptosis-inducing stimulus to ensure it is present before caspase activation. | |
| Cell lysis buffer is incompatible with the assay. | Use a lysis buffer specifically designed for caspase activity assays. Ensure the buffer composition does not interfere with caspase activity or the fluorescent/colorimetric readout. A common lysis buffer contains 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton-X-100, 10 mM NaPi, and 10 mM NaPPi.[2] | |
| Inconsistent results between experiments | Variability in cell health and density. | Maintain consistent cell culture conditions, including passage number, confluency, and seeding density. Ensure cells are healthy and not undergoing spontaneous apoptosis before inducing the experimental conditions. |
| Inconsistent timing of apoptosis induction and measurement. | The activation of caspases is a dynamic process. Standardize the incubation times for both the apoptosis inducer and the caspase activity measurement to ensure consistency between experiments. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and substrate. | |
| Low signal-to-noise ratio | Sub-optimal substrate concentration. | Titrate the concentration of the caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) to find the optimal concentration that provides a robust signal without being exhausted too quickly. A typical final concentration for Ac-DEVD-AMC is 20 µM.[2] |
| Insufficient incubation time for the assay. | The incubation time for the caspase activity assay can range from 1 to 4 hours at 37°C.[7] Optimize the incubation time to allow for sufficient product formation without reaching a plateau. | |
| Low caspase-3 activity in the cell type used. | Not all cell lines express the same levels of caspase-3. The breast cancer cell line MCF-7, for example, lacks functional caspase-3.[8] Confirm caspase-3 expression in your cell line using methods like Western blotting. |
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound for Various Caspases
| Caspase | Ki Value (nM) | Reference |
| Caspase-3 | 0.23 | [3] |
| Caspase-7 | 1.6 | [3] |
| Caspase-8 | 0.597 | [4] |
| Caspase-9 | 1.35 | [4] |
| Caspase-1 | 18 | [3] |
| Caspase-2 | 1700 | [3] |
| Caspase-6 | Not specified | |
| Caspase-10 | 12 | [3] |
Table 2: Recommended Reagent Concentrations for Caspase-3 Activity Assay
| Reagent | Working Concentration | Notes |
| This compound | 100 nM (in vitro) 10-50 µM (cell-based) | Titration is recommended. |
| Ac-DEVD-AMC (fluorometric) | 20 µM | Protect from light. |
| Ac-DEVD-pNA (colorimetric) | 200 µM | [9] |
| DTT | 2-10 mM | [10] |
| Cell Lysate | 50-200 µg protein per assay | [9] |
Experimental Protocols
Detailed Methodology for Measuring Caspase-3 Inhibition using this compound
This protocol describes a fluorometric assay to measure caspase-3 activity in cell lysates.
1. Materials:
- Cells of interest
- Apoptosis-inducing agent
- This compound (Caspase-3 inhibitor)
- Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]
- Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate
- Fluorometer with excitation at 380 nm and emission at 430-460 nm[2]
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Induction of Apoptosis and Inhibition:
- Treat cells with the desired concentration of the apoptosis-inducing agent.
- For the inhibitor-treated group, pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding the apoptosis inducer.
- Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with this compound only.
- Cell Lysis:
- After the incubation period, centrifuge the plate and carefully remove the supernatant.
- Wash the cells with ice-cold PBS.
- Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
- Caspase-3 Activity Assay:
- Centrifuge the plate to pellet cell debris.
- Transfer 20-50 µL of the cell lysate supernatant to a new well in a black 96-well plate.
- Prepare a master mix of Assay Buffer containing the caspase-3 substrate (Ac-DEVD-AMC) at the final desired concentration (e.g., 20 µM).
- Add 50 µL of the master mix to each well containing the cell lysate.
- Measurement:
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[2]
Visualizations
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Caption: Step-by-step workflow for a typical this compound caspase-3 inhibition experiment.
References
- 1. biotium.com [biotium.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ac-DEVD-CHO Inhibition of Caspase-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-DEVD-CHO failing to inhibit caspase-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit caspase-3?
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-3.[1] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[2] The aldehyde group of this compound interacts with the cysteine in the active site of caspase-3, thereby blocking its proteolytic activity.[3]
Q2: How specific is this compound for caspase-3?
While this compound is a potent inhibitor of caspase-3, it also inhibits other caspases, particularly group II caspases like caspase-7.[1][4][5] It can also inhibit other caspases to varying degrees, including caspase-1, -6, -8, -9, and -10.[5][6] Therefore, it is more accurately described as a potent inhibitor of group II caspases rather than being strictly specific to caspase-3.
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the inhibitor's activity. Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[4] Once reconstituted in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to a year to avoid repeated freeze-thaw cycles.[2][4] For short-term storage, reconstituted solutions can be kept at -20°C for about a month.[4]
Q4: Is the observed cell death in my experiment definitely apoptosis if I see caspase-3 activity?
Not necessarily. While caspase-3 is a key executioner caspase in apoptosis, other forms of programmed cell death exist that can be independent of caspase-3.[7][8] These can be mediated by other proteases like cathepsins or by factors such as apoptosis-inducing factor (AIF).[7][8] Therefore, it is important to use multiple assays to confirm the specific cell death pathway.
Troubleshooting Guide: this compound Not Inhibiting Caspase-3
If you are observing a lack of caspase-3 inhibition with this compound, consider the following potential reasons and troubleshooting steps.
Problem 1: Reagent Quality and Integrity
| Potential Cause | Troubleshooting Step |
| Degraded inhibitor: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.[2][4] | 1. Purchase a new vial of this compound from a reputable supplier. 2. Upon receipt, aliquot the reconstituted inhibitor into single-use volumes and store at -80°C. 3. Avoid using a stock solution that has been stored for an extended period at -20°C or has undergone multiple freeze-thaw cycles. |
| Incorrect concentration: Errors in calculating the stock or working concentration can lead to insufficient inhibitor levels. | 1. Double-check all calculations for preparing the stock and working solutions. 2. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.[4] |
Problem 2: Experimental Design and Conditions
| Potential Cause | Troubleshooting Step |
| Insufficient pre-incubation time: The inhibitor needs adequate time to enter the cells and bind to caspase-3 before the apoptotic stimulus is applied. | 1. Pre-incubate the cells with this compound for at least 1-2 hours before inducing apoptosis.[4] The optimal pre-incubation time may need to be determined empirically. |
| Inappropriate inhibitor concentration: The effective concentration of this compound can vary between cell types and the strength of the apoptotic stimulus. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 100 µM) to find the optimal concentration for your system.[4] |
| Timing of measurement: Caspase-3 activation is a transient event. If you measure too early or too late, you might miss the peak of activity and the inhibitory effect. | 1. Perform a time-course experiment to determine the peak of caspase-3 activation in your model system. 2. Measure the effect of this compound at this peak time point. |
Problem 3: Cellular Mechanisms
| Potential Cause | Troubleshooting Step |
| Caspase-3 independent cell death: The observed cell death may be occurring through a pathway that does not involve caspase-3.[7][9] Other proteases like cathepsins or caspase-1 can also mediate programmed cell death.[7][8] | 1. Investigate markers of other cell death pathways, such as caspase-1 activity for pyroptosis or the release of AIF from mitochondria.[7][10] 2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent. |
| Insufficient caspase-3 activation: The apoptotic stimulus may not be strong enough to induce a detectable level of caspase-3 activation. | 1. Confirm that your apoptotic stimulus is effectively inducing apoptosis and caspase-3 cleavage using a positive control. 2. Increase the concentration or duration of the apoptotic stimulus. |
| Cell type-specific differences: Some cell lines may be more resistant to apoptosis or have lower levels of caspase-3 expression. | 1. Verify the expression of pro-caspase-3 in your cell line by Western blot. 2. Consult the literature to see if your cell line is known to undergo caspase-3-dependent apoptosis. |
Data Presentation
Table 1: Inhibitory Constants (Ki) and IC50 Values of this compound for Various Caspases
| Caspase | Ki (nM) | IC50 (nM) |
| Caspase-3 | 0.2 - 0.23[4][5] | 4.19 - 9.89[6] |
| Caspase-7 | 0.3 - 1.6[1][4][5] | 19.7[6] |
| Caspase-1 | 18[5] | - |
| Caspase-2 | 1710[5] | - |
| Caspase-6 | 31[5] | - |
| Caspase-8 | 0.92[5] | - |
| Caspase-9 | 60[5] | - |
| Caspase-10 | 12[5] | - |
Note: Ki and IC50 values can vary depending on the assay conditions.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Chilled Cell Lysis Buffer
-
Protein Assay Kit
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA (p-nitroaniline) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells.
-
Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-200 µg of protein to a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 400-405 nm in a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the induced samples to the uninduced control.
-
Western Blot for Cleaved Caspase-3
This protocol allows for the detection of the active (cleaved) form of caspase-3.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation:
-
Separate 20-50 µg of protein from each sample by SDS-PAGE on a 15% gel.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically detecting the p17/p19 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.[12]
-
Visualizations
Caption: Caspase-3 activation pathway and inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3-independent apoptotic pathways contribute to interleukin-32γ-mediated control of Mycobacterium tuberculosis infection in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
Technical Support Center: Ensuring Complete Delivery of Ac-DEVD-CHO to Cells
Welcome to the technical support center for the effective use of Ac-DEVD-CHO, a potent caspase-3 and -7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide (N-Acetyl-Asp-Glu-Val-Asp-CHO) that acts as a potent, reversible inhibitor of caspase-3 and caspase-7.[1][2] Its structure mimics the natural cleavage site of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3] The aldehyde group (-CHO) on the C-terminus of the peptide reversibly binds to the active site of these caspases, thereby blocking their proteolytic activity and inhibiting the downstream events of apoptosis.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[4][5] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in DMSO, it should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can reduce its stability.[3][5]
Q3: What is the typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental endpoint. However, a common starting range for in vitro cell-based assays is 10-100 µM.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I pre-incubate cells with this compound before inducing apoptosis?
A pre-incubation period of 1-2 hours is generally sufficient for this compound to penetrate the cell membrane and inhibit its target caspases.[1] However, the optimal pre-incubation time may vary between cell types and should be optimized for your specific experiment.
Q5: Can this compound be used in vivo?
Yes, this compound has been used in various in vivo studies. The dosage and administration route will depend on the animal model and the target tissue. It is crucial to consult relevant literature for established protocols for in vivo applications.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of apoptosis | 1. Inefficient cell delivery: The peptide may not be effectively crossing the cell membrane. 2. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit caspase activity. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 4. Apoptosis pathway is not caspase-3/7 dependent: The induced apoptosis in your model may be mediated by other caspases or be caspase-independent. | 1. Enhance cell permeability: Consider using a cell-penetrating peptide (CPP) delivery system, electroporation, or lipofection-based methods. For CPPs, you can either use a commercially available CPP-conjugated this compound or co-incubate with a CPP. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Increase the concentration in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM). 3. Check inhibitor integrity: Ensure the inhibitor has been stored correctly. Use a fresh aliquot for your experiment. You can test the inhibitor's activity in a cell-free caspase-3 activity assay. 4. Verify the apoptotic pathway: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the cell death is caspase-dependent. You can also measure the activity of other caspases (e.g., caspase-8, caspase-9) to understand the signaling cascade. |
| Observed cytotoxicity | 1. High concentration of this compound: High concentrations of the inhibitor can sometimes lead to off-target effects and cytotoxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. | 1. Reduce inhibitor concentration: If you are using a high concentration, try to lower it while still achieving effective caspase inhibition. 2. Control DMSO concentration: Ensure the final DMSO concentration in your culture medium is below a toxic level for your cells (typically <0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Inhibitor precipitation in culture medium | 1. Low solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at high concentrations. | 1. Prepare a high-concentration stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution. 2. Dilute just before use: Add the required volume of the DMSO stock directly to your pre-warmed cell culture medium and mix well immediately before adding it to the cells. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect their response to stimuli and inhibitors. 2. Inconsistent inhibitor preparation: Variations in the preparation of the this compound working solution can lead to inconsistent results. | 1. Standardize cell culture conditions: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Inhibition of Caspase-3 in Adherent Cells
-
Cell Seeding: Seed adherent cells in a suitable culture plate (e.g., 96-well, 24-well, or 6-well) and allow them to attach and reach the desired confluency (typically 70-80%).
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. Mix thoroughly by vortexing.
-
-
Pre-incubation with Inhibitor:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent to the wells.
-
Continue to incubate the cells for the required duration to induce apoptosis.
-
-
Assessment of Apoptosis:
-
Analyze the cells for markers of apoptosis using your desired method, such as:
-
Caspase-3/7 activity assay (using a fluorogenic or colorimetric substrate).
-
Western blot for cleaved PARP or cleaved caspase-3.
-
Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
-
TUNEL assay for DNA fragmentation.
-
-
Protocol 2: Inhibition of Caspase-3 in Suspension Cells
-
Cell Culture: Culture suspension cells in appropriate flasks to the desired density.
-
Cell Plating: Transfer the required number of cells to a suitable culture plate or tubes.
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. Mix thoroughly by vortexing.
-
-
Pre-incubation with Inhibitor:
-
Add the medium containing the desired concentration of this compound directly to the cell suspension.
-
Include a vehicle control (cells with the same final concentration of DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the cell suspension.
-
Continue to incubate the cells for the required duration.
-
-
Assessment of Apoptosis:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Proceed with your chosen method for apoptosis analysis as described in Protocol 1.
-
Data Presentation
Table 1: Comparison of this compound and other Caspase Inhibitors
| Inhibitor | Target Caspases | Mechanism | Reversibility | Typical Working Concentration (in vitro) |
| This compound | Caspase-3, Caspase-7 | Aldehyde | Reversible | 10-100 µM |
| Z-VAD-FMK | Pan-caspase | Fluoromethylketone | Irreversible | 20-50 µM |
| Z-DEVD-FMK | Caspase-3, Caspase-7 | Fluoromethylketone | Irreversible | 10-100 µM |
| Q-VD-OPh | Pan-caspase | O-phenoxy | Irreversible | 20-50 µM |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Caspase Inhibitors: Ac-DEVD-CHO vs. Z-VAD-FMK
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical step in the study of apoptosis and other cellular processes. This guide provides an objective comparison of two widely used caspase inhibitors, Ac-DEVD-CHO and Z-VAD-FMK, supported by experimental data and detailed methodologies.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death, or apoptosis. The ability to modulate caspase activity is invaluable for dissecting apoptotic signaling pathways and for developing potential therapeutics for diseases characterized by aberrant apoptosis. This compound is recognized as a potent and selective inhibitor of caspase-3, a key executioner caspase. In contrast, Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor. This guide will delve into the efficacy, specificity, and mechanistic differences between these two inhibitors to aid researchers in making an informed choice for their experimental needs.
Data Presentation: A Quantitative Comparison
| Caspase Target | This compound Ki (nM)[3] | Z-VAD-FMK |
| Caspase-1 | 18 | Broad-spectrum inhibitor |
| Caspase-2 | 1710 | Weakly inhibited or not inhibited |
| Caspase-3 | 0.23 [3][4] | Potent inhibitor |
| Caspase-4 | 132 | Potent inhibitor |
| Caspase-5 | 205 | Potent inhibitor |
| Caspase-6 | 31 | Potent inhibitor |
| Caspase-7 | 1.6 [3][4] | Potent inhibitor |
| Caspase-8 | 0.92 | Potent inhibitor |
| Caspase-9 | 60 | Potent inhibitor |
| Caspase-10 | 12 | Potent inhibitor |
Key Observations:
-
This compound demonstrates high potency against the executioner caspases-3 and -7, with Ki values in the low nanomolar and sub-nanomolar range.[3][4] Its inhibitory activity against other caspases is significantly lower, indicating its utility as a relatively selective caspase-3/7 inhibitor.
-
Z-VAD-FMK acts as a broad-spectrum inhibitor, targeting a wide array of caspases. This makes it a useful tool for investigating the general role of caspases in a biological process. However, its lack of specificity can make it difficult to attribute an observed effect to a single caspase.
Mechanism of Action
This compound is a synthetic tetrapeptide that mimics the caspase-3 cleavage site on its substrate PARP.[4] It acts as a reversible, competitive inhibitor by binding to the active site of caspase-3.[4]
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[2] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to irreversible inhibition.[2]
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol is a general guideline for comparing the efficacy of this compound and Z-VAD-FMK in a cell-free system using a fluorogenic caspase substrate.
Materials:
-
Recombinant active caspase-3
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
This compound
-
Z-VAD-FMK
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and Z-VAD-FMK in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to respective wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add a constant amount of recombinant active caspase-3 to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Monitor the fluorescence at regular intervals for 1-2 hours at 37°C.
-
Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 values.
Cell-Based Apoptosis Inhibition Assay
This protocol outlines a method to assess the ability of this compound and Z-VAD-FMK to inhibit apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
This compound
-
Z-VAD-FMK
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of this compound or Z-VAD-FMK for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis by adding the chosen apoptosis-inducing agent.
-
Incubate the cells for a predetermined time, sufficient to induce apoptosis in the control group.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control group to determine the efficacy of the inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the points of intervention for this compound and Z-VAD-FMK within the apoptotic signaling cascade and a typical experimental workflow for their comparison.
Caption: Apoptotic pathways and inhibitor targets.
Caption: Workflow for comparing caspase inhibitors.
Conclusion
The choice between this compound and Z-VAD-FMK hinges on the specific research question. For studies aiming to specifically elucidate the role of caspase-3 and/or -7 in a biological process, the selectivity of This compound makes it the superior choice. Its reversible nature may also be advantageous in certain experimental designs.
Conversely, when the goal is to determine if a process is caspase-dependent in a broader sense, the pan-caspase inhibitory activity of Z-VAD-FMK is highly effective. Its irreversible binding ensures sustained inhibition. However, researchers must be cautious in interpreting results due to its lack of specificity, and follow-up experiments with more selective inhibitors may be necessary to pinpoint the exact caspases involved.
By understanding the distinct properties of these inhibitors and employing rigorous experimental design, researchers can effectively probe the intricate roles of caspases in health and disease.
References
Validating Caspase-3 Inhibition: A Comparative Guide to Ac-DEVD-CHO and a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the caspase-3 inhibitor Ac-DEVD-CHO with the well-established pan-caspase inhibitor, Z-VAD-FMK, which serves as a positive control for inhibition. The information presented herein is supported by experimental data to assist researchers in effectively validating caspase-3 inhibition in their studies.
Performance Comparison of Caspase-3 Inhibitors
| Inhibitor | Target Caspases | Ki (Caspase-3) | IC50 (Caspase-3) | Notes |
| This compound | Primarily Caspase-3 and Caspase-7 | ~0.23 nM | Not consistently reported | A reversible aldehyde inhibitor.[1] Its specificity is based on the PARP cleavage site. |
| Z-VAD-FMK | Pan-caspase inhibitor | Not applicable | Varies by study (nM to µM range) | An irreversible fluoromethyl ketone inhibitor.[2] It is cell-permeable and widely used to block apoptosis.[2] |
Studies have demonstrated that both this compound and Z-VAD-FMK effectively reduce apoptosis and inhibit caspase-3 activity in cell-based assays. For instance, in staurosporine-induced apoptosis in cardiomyocytes, Z-VAD-FMK significantly reduced cell death.[3] Similarly, this compound has been shown to block staurosporine-induced apoptosis in CHO-K1 cells.[4] Another study directly compared the effects of both inhibitors on virus-induced apoptosis and found that both z-DEVD-FMK (a close analog of this compound) and z-VAD-FMK showed a similar spectrum of inhibition for caspase-3, -8, and -9 activities.[2]
Experimental Protocols
To validate the inhibitory activity of this compound, a robust experimental setup is crucial. This typically involves inducing apoptosis in a cell line, followed by a caspase-3 activity assay in the presence and absence of the inhibitor and a positive control.
Induction of Apoptosis using Staurosporine
Staurosporine is a potent inducer of the intrinsic apoptotic pathway.
-
Cell Culture: Plate cells (e.g., Jurkat, HeLa, or SH-SY5Y) in a 96-well plate at a suitable density to reach 70-80% confluency.
-
Treatment: Treat cells with 1 µM staurosporine for 3-6 hours to induce apoptosis. Include an untreated control group.
-
Inhibitor Treatment: For inhibitor validation, pre-incubate cells with the desired concentration of this compound or the positive control inhibitor (e.g., Z-VAD-FMK) for 1 hour before adding staurosporine.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 by measuring the cleavage of a fluorogenic substrate.
-
Cell Lysis: After apoptosis induction, centrifuge the plate and discard the supernatant. Lyse the cells using a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol) on ice for 15-20 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well. Add the caspase-3 fluorogenic substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Compare the fluorescence intensity of the staurosporine-treated group with the inhibitor-treated groups to determine the percentage of inhibition.
Visualizing the Molecular and Experimental Pathways
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Caspase-3 signaling pathways and points of inhibition.
Caption: Workflow for validating caspase-3 inhibition.
Caption: Logical flow for the validation of this compound.
References
- 1. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Ac-DEVD-CHO for caspase-3 compared to other caspases.
For researchers investigating apoptosis and other cellular processes mediated by caspases, the selection of a specific inhibitor is critical. Ac-DEVD-CHO is a widely utilized synthetic tetrapeptide aldehyde that acts as a reversible, competitive inhibitor of caspases. Its design is based on the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is the recognition site for caspase-3 in one of its key substrates, poly (ADP-ribose) polymerase (PARP).[1][2] This guide provides a comprehensive comparison of the specificity of this compound for caspase-3 versus other members of the caspase family, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity of this compound Against Various Caspases
This compound exhibits its highest potency towards caspase-3. However, it is not entirely specific and demonstrates significant inhibitory activity against other caspases, particularly caspase-7. Its inhibitory potential is significantly lower for initiator caspases such as caspase-2, -8, and -9. The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various human caspases, compiled from multiple studies.
| Caspase Target | Inhibition Constant (Ki) | IC50 |
| Caspase-3 | 0.23 nM[2][3], 230 pM[4], 0.288 nM[5] | 4.19 nM[5], 140 pM[6] |
| Caspase-7 | 1.6 nM[2], 0.3 nM[4], 4.48 nM[5] | 19.7 nM[5] |
| Caspase-2 | 1.7 µM[4] | - |
| Caspase-8 | 0.597 nM[5] | - |
| Caspase-9 | 1.35 nM[5] | - |
Note: Ki and IC50 values can vary between studies due to different experimental conditions.
The data clearly indicates that this compound is a potent inhibitor of the executioner caspases-3 and -7, with Ki values in the low nanomolar and even picomolar range. In contrast, its inhibitory effect on caspase-2 is in the micromolar range, demonstrating a significantly lower affinity.[4] While one study reports nanomolar Ki values for caspases-8 and -9, it is generally considered a much weaker inhibitor for these initiator caspases compared to the executioner caspases.[5]
Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] Its activation is a central event in both the intrinsic and extrinsic apoptotic pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[8] The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses, resulting in the release of cytochrome c from the mitochondria, which then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to caspase-9 activation.[8] Both activated caspase-8 and caspase-9 can then cleave and activate pro-caspase-3.[7]
Experimental Protocol: In Vitro Caspase Activity Assay
The following protocol outlines a standard method for determining caspase activity and the inhibitory effect of compounds like this compound using a fluorogenic substrate.
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[1]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[1]
-
Caspase inhibitor (this compound)[1]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 430-460 nm)[1]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the desired cell line using an appropriate stimulus. Collect both apoptotic and non-apoptotic (control) cells.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well black microplate. For each sample, prepare the following reactions:
-
Negative Control: Cell lysate from non-apoptotic cells + Ac-DEVD-AMC.
-
Positive Control: Cell lysate from apoptotic cells + Ac-DEVD-AMC.
-
Inhibitor Control: Cell lysate from apoptotic cells + Ac-DEVD-AMC + this compound.
-
Blank: Protease Assay Buffer + Ac-DEVD-AMC (no lysate).
-
-
Final concentrations in the reaction mixture should be optimized, but typical concentrations are 20 µM for Ac-DEVD-AMC and a range of concentrations for this compound to determine IC50.[1]
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.[1]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[1] The release of the AMC fluorophore upon cleavage of the substrate by active caspases results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Compare the fluorescence intensity of the positive control to the negative control to confirm caspase activation.
-
The fluorescence in the inhibitor control should be significantly lower than in the positive control, demonstrating the inhibitory effect of this compound.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Caspase Inhibition Assay
The logical flow of an experiment to test the efficacy of a caspase inhibitor is depicted below.
Conclusion
This compound is a highly potent inhibitor of caspase-3 and, to a slightly lesser extent, caspase-7. While it is a valuable tool for studying the roles of these executioner caspases in apoptosis, researchers should be aware of its cross-reactivity. Its significantly weaker activity against initiator caspases like -2, -8, and -9 makes it relatively selective for the executioner caspases. For experiments requiring the specific inhibition of caspase-3, it is crucial to use this compound at concentrations that are effective against caspase-3 but below the threshold for inhibiting other caspases. The provided experimental protocol and workflows offer a solid foundation for researchers to quantitatively assess the efficacy and specificity of this compound in their own experimental systems.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Ac-DEVD-CHO: A Comparative Guide to its Cross-Reactivity with Cellular Proteases
For researchers navigating the intricate web of cellular signaling, the precise inhibition of specific proteases is paramount. Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde, is widely utilized as a potent inhibitor of caspase-3, a key executioner in the apoptotic cascade. However, its utility is intrinsically linked to its specificity. This guide provides an objective comparison of this compound's reactivity with its primary target, caspase-3, and its cross-reactivity with other cellular proteases, supported by experimental data and detailed protocols.
Performance Comparison: this compound's Inhibitory Profile
The inhibitory potency of this compound is most accurately represented by its inhibition constant (Kᵢ), which signifies the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
The following table summarizes the reported Kᵢ and IC₅₀ values of this compound against a panel of human caspases.
| Protease | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Caspase-3 | This compound | 0.2 - 0.23 | 4.19 | [1][2] |
| Caspase-7 | This compound | 0.3 - 1.6 | 19.7 | [1][2] |
| Caspase-8 | This compound | 0.597 | - | [2] |
| Caspase-9 | This compound | 1.35 | - | [2] |
| Caspase-2 | This compound | 1700 | - | |
| Caspase-6 | This compound | - | - | |
| Caspase-3 | Ac-DNLD-CHO | 0.68 | 9.89 | [2] |
| Caspase-7 | Ac-DNLD-CHO | 55.7 | 245 | [2] |
| Caspase-8 | Ac-DNLD-CHO | >200 | - | [2] |
| Caspase-9 | Ac-DNLD-CHO | >200 | - | [2] |
As the data illustrates, this compound is a highly potent inhibitor of caspase-3, with Kᵢ values in the sub-nanomolar range. However, it also exhibits significant inhibitory activity against other executioner caspases, particularly caspase-7, and to a lesser extent, the initiator caspases -8 and -9. This demonstrates a degree of cross-reactivity within the caspase family. In contrast, the alternative inhibitor Ac-DNLD-CHO shows a higher degree of selectivity for caspase-3 over other caspases.
Information regarding the cross-reactivity of this compound with non-caspase proteases such as cathepsins and calpains is less definitive. One study on Arabidopsis thaliana suggested that the caspase-3 inhibitor Z-DEVD-CHO can inhibit the activity of cathepsin B.[3] Conversely, another study indicated that this compound does not inhibit calpain activity in their specific experimental model. Further research with direct, quantitative assays on mammalian enzymes is required to fully elucidate the extent of this cross-reactivity.
Experimental Methodologies
The determination of inhibitor potency is a critical aspect of its characterization. The following section details a general protocol for determining the inhibition constant (Kᵢ) of a competitive inhibitor for caspase-3.
Protocol: Determination of Kᵢ for a Reversible, Competitive Inhibitor of Caspase-3
1. Principle: This assay measures the enzymatic activity of recombinant human caspase-3 by monitoring the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). In the presence of a competitive inhibitor like this compound, the rate of substrate cleavage will decrease. The Kᵢ is determined by measuring the enzyme's activity at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
2. Materials:
-
Recombinant active human caspase-3
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
This compound inhibitor
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader capable of excitation at ~380 nm and emission at ~460 nm
-
DMSO (for dissolving inhibitor and substrate)
3. Procedure:
-
Substrate and Inhibitor Preparation:
-
Prepare a stock solution of the Ac-DEVD-AMC substrate in DMSO.
-
Prepare a stock solution of the this compound inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of working concentrations.
-
-
Enzyme Preparation:
-
Dilute the recombinant caspase-3 in chilled assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In the 96-well plate, set up reactions containing a fixed concentration of caspase-3 and varying concentrations of the substrate.
-
For each substrate concentration, prepare a set of reactions with different concentrations of the this compound inhibitor (including a no-inhibitor control).
-
Add the assay buffer, inhibitor (or vehicle control), and enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition:
-
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Where: v = initial velocity, Vmax = maximum velocity, [S] = substrate concentration, Km = Michaelis constant, [I] = inhibitor concentration, and Ki = inhibition constant.
-
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the competitive inhibition (lines will intersect on the y-axis) and calculate Kᵢ from the apparent Km values.
-
Visualizing the Mechanism of Action
To understand the context of this compound's function, it is crucial to visualize its place within the broader caspase signaling pathway.
Caption: Caspase activation cascade and the inhibitory action of this compound.
Conclusion
This compound remains a valuable and potent tool for the inhibition of caspase-3 and the study of apoptosis. Its high affinity for its primary target is well-documented. However, researchers must be cognizant of its cross-reactivity with other caspases, particularly caspase-7, which may influence experimental outcomes. The potential for off-target effects on other protease families, such as cathepsins, warrants further investigation to fully define its specificity profile. For studies demanding exquisite selectivity for caspase-3, alternative inhibitors with a more restricted activity profile should be considered. The provided experimental protocol offers a framework for researchers to independently verify and compare the inhibitory potency of this compound and other protease inhibitors in their specific experimental systems.
References
A Researcher's Guide to Negative Controls in Ac-DEVD-CHO Caspase-3 Inhibition Studies
For researchers in apoptosis, cellular signaling, and drug development, the tetrapeptide Ac-DEVD-CHO is a cornerstone tool for investigating the role of caspase-3, a key executioner in programmed cell death. However, the scientific rigor of such studies hinges on the use of appropriate negative controls to ensure that the observed effects are specifically due to caspase-3 inhibition. This guide provides a comprehensive comparison of negative control strategies for this compound experiments, supported by experimental data and detailed protocols.
The aldehyde group of this compound allows it to act as a potent, reversible inhibitor of caspase-3.[1] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a well-known caspase-3 substrate.[1][2] This specificity is crucial for its function, but also necessitates carefully designed experiments to rule out off-target effects.
Comparison of Caspase-3 Inhibitors and Controls
A critical aspect of designing robust experiments is understanding the specificity of the inhibitor in use. While this compound is widely used as a caspase-3 inhibitor, it also exhibits inhibitory activity against other caspases, particularly caspase-7 and, to a lesser extent, caspase-8. For studies demanding high specificity, alternative inhibitors and rigorous negative controls are paramount.
| Inhibitor/Control | Target(s) | Type | Potency (Ki or IC50) | Key Considerations |
| This compound | Caspase-3 (primary), Caspase-7, Caspase-8 | Reversible Peptide Aldehyde | Caspase-3: Ki = 0.23 nM [1] Caspase-7: Ki = 1.6 nM[1] Caspase-8: Ki = 0.597 nM | Broadly used and effective, but not entirely specific for caspase-3.[3] |
| Ac-DNLD-CHO | Caspase-3 | Reversible Peptide Aldehyde | Caspase-3: Ki = 0.68 nM Caspase-7: Ki = 55.7 nM Caspase-8: Ki > 200 nM Caspase-9: Ki > 200 nM | Offers significantly higher selectivity for caspase-3 over other caspases compared to this compound, making it a superior choice for specific inquiries.[3] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Irreversible Peptide Ketone | Caspase-3: IC50 = 18 µM | Irreversible nature can be useful for prolonged inhibition studies but may also lead to off-target effects with longer exposure.[4][5] |
| Vehicle Control (e.g., DMSO) | N/A | Solvent | N/A | Essential for all experiments to control for any effects of the solvent used to dissolve the inhibitor. |
| Untreated Apoptotic Cells | N/A | Biological Control | N/A | Establishes the baseline of caspase-3 activity in the experimental model upon induction of apoptosis. |
| Non-Apoptotic Cells | N/A | Biological Control | N/A | Demonstrates the basal level of caspase activity in healthy, non-stimulated cells.[2] |
| Scrambled Peptide Control (e.g., Ac-VEAD-CHO - Hypothetical) | N/A | Peptide Control | N/A | An ideal but often not commercially available control to demonstrate that the inhibitory effect is sequence-specific. Researchers may need to custom-synthesize such peptides. |
| Inactive Peptide Control (e.g., Z-FA-FMK) | N/A | Peptide Control | N/A | A commercially available negative control peptide that is not expected to inhibit caspases and can be used to control for non-specific peptide effects.[6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Fluorometric Caspase-3 Activity Assay
This protocol is adapted from established methods for measuring caspase-3 activity in cell lysates.[2]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound (Caspase-3 Inhibitor)
-
Negative Controls (e.g., Vehicle, Ac-DNLD-CHO, Z-FA-FMK)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)
-
Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 96-well plate and culture overnight.
-
Induce apoptosis using the desired agent (e.g., 1 µM Staurosporine for 3-4 hours).
-
In parallel wells, pre-incubate cells with this compound (e.g., 100 nM) or negative controls for 30-60 minutes before adding the apoptotic stimulus. Include vehicle-only and untreated cell controls.
-
-
Cell Lysis:
-
Following treatment, centrifuge the plate (if using suspension cells) and remove the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Assay:
-
In a new 96-well black plate, add 20-50 µL of cell lysate to each well.
-
Prepare a master mix of Protease Assay Buffer containing the Ac-DEVD-AMC substrate at a final concentration of 20 µM.
-
Add the master mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[2]
-
Subtract the background fluorescence (from wells with lysis buffer only) from all readings.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control. Compare the activity in the presence of this compound to that of the negative controls.
-
Conclusion
References
- 1. stemcell.com [stemcell.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to Caspase-3 Inhibition: Quantifying the Efficacy of Ac-DEVD-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the well-established caspase-3 inhibitor, Ac-DEVD-CHO, with other commercially available alternatives. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for the selection of appropriate tools for apoptosis research and drug discovery.
Introduction to Caspase-3 and its Inhibition
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of a multitude of cellular substrates, ultimately leading to programmed cell death. Its central role in apoptosis makes it a critical target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer. The quantification of caspase-3 inhibition is paramount for the development of novel therapeutics and for elucidating the intricate mechanisms of apoptosis. This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-3 by targeting the active site cysteine.
Comparative Analysis of Caspase-3 Inhibitors
The inhibitory potency of various compounds against caspase-3 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported values for this compound and a selection of alternative caspase-3 inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | Mechanism of Inhibition | Caspase-3 Ki | Caspase-3 IC50 | Other Caspases Inhibited |
| This compound | Peptide Aldehyde | Reversible | ~0.23 nM[1] | 3.04 nM | Caspase-7 (Ki = 1.6 nM) |
| Z-DEVD-FMK | Peptide Fluoromethyl Ketone | Irreversible | - | 18 µM | Caspase-6, -7, -8, -10 |
| Q-VD-OPh | Pan-Caspase Inhibitor | Irreversible | - | 25 - 400 nM | Caspases 1, 8, 9 |
| Isatin Sulfonamides | Small Molecule | Reversible | 60 nM | 120 nM | Caspase-7 (Ki = 170 nM) |
| Anilinoquinazolines (AQZs) | Small Molecule | Not Specified | 90 - 800 nM | - | Some equipotent against Caspase-6 |
| CD-001-0011 | 8-sulfonyl-pyrrolo[3,4-c]quinoline-1,3-dione | Reversible, Non-competitive | - | 130 nM | Broad-spectrum caspase inhibition |
Experimental Protocols
The determination of caspase-3 inhibitory activity is commonly performed using a fluorometric assay. This method relies on the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), by active caspase-3, which releases the fluorescent AMC molecule. The increase in fluorescence is directly proportional to the caspase-3 activity.
Protocol: In Vitro Caspase-3 Inhibition Assay (Fluorometric)
I. Materials and Reagents:
-
Active recombinant human Caspase-3
-
Caspase-3 inhibitor to be tested (e.g., this compound)
-
Caspase-3 substrate: Ac-DEVD-AMC (10 mM stock in DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~460-505 nm
II. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a working solution of active caspase-3 in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized for a linear reaction rate.
-
Prepare a serial dilution of the caspase-3 inhibitor in Assay Buffer.
-
Prepare the substrate working solution by diluting the 10 mM Ac-DEVD-AMC stock to the desired final concentration (typically 10-50 µM) in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Assay Buffer (for blank)
-
Active caspase-3 + Assay Buffer (for positive control)
-
Active caspase-3 + serial dilutions of the inhibitor
-
-
The final volume in each well should be equal.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To better understand the context of caspase-3 inhibition, the following diagrams illustrate the caspase-3 signaling pathway and a typical experimental workflow for quantifying its inhibition.
Caption: The Caspase-3 signaling pathway is activated by both extrinsic and intrinsic stimuli.
Caption: Experimental workflow for quantifying caspase-3 inhibition.
Conclusion
This compound remains a highly potent and specific reversible inhibitor of caspase-3, making it a valuable tool for apoptosis research. However, the choice of inhibitor should be guided by the specific experimental requirements. For instance, irreversible inhibitors like Z-DEVD-FMK may be suitable for studies requiring prolonged inhibition, while non-peptide small molecule inhibitors offer potential advantages in terms of cell permeability and in vivo applications. This guide provides the necessary quantitative data and experimental context to aid researchers in making informed decisions for their studies on caspase-3-mediated apoptosis.
References
A Structural Showdown: Ac-DEVD-CHO and the Landscape of Caspase Inhibition
In the intricate cellular dance of life and death, caspases play a pivotal role as the executioners of apoptosis, or programmed cell death. The ability to modulate the activity of these cysteine-aspartic proteases is of paramount importance in both basic research and the development of therapeutics for a myriad of diseases, from neurodegenerative disorders to cancer. At the forefront of caspase inhibition research are small molecule inhibitors, with Ac-DEVD-CHO emerging as a widely utilized tool for its potent and specific action against executioner caspases. This guide provides a detailed structural and functional comparison of this compound with other notable caspase inhibitors, supported by experimental data and protocols.
This compound: A Potent Inhibitor of Executioner Caspases
This compound is a synthetic tetrapeptide aldehyde that mimics the natural cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate for caspase-3.[1][2] Its structure, N-acetyl-Asp-Glu-Val-Asp-CHO, is designed for high-affinity binding to the active site of specific caspases. The aldehyde group (-CHO) acts as a warhead, forming a reversible covalent bond with the active site cysteine residue of the caspase, thereby inhibiting its proteolytic activity.[2]
This compound exhibits potent inhibition of Group II caspases, primarily caspase-3 and caspase-7, with Ki values in the nanomolar and even picomolar range.[2][3][4] This specificity makes it an invaluable tool for dissecting the roles of these key executioner caspases in apoptotic pathways. While it shows strong inhibition towards caspase-3 and -7, its activity against initiator caspases, such as caspase-2, is significantly weaker.[3]
Structural and Functional Comparison with Other Caspase Inhibitors
The landscape of caspase inhibitors is diverse, with compounds varying in their peptide sequence, warhead chemistry, and mechanism of action. Here, we compare this compound with other prominent caspase inhibitors.
Peptide-Based Inhibitors
A significant class of caspase inhibitors are peptide-based, similar to this compound. These inhibitors typically consist of a tetrapeptide recognition sequence and a reactive group.
-
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone): This is a broad-spectrum, irreversible pan-caspase inhibitor. Unlike the reversible aldehyde group of this compound, the fluoromethylketone (FMK) warhead forms an irreversible covalent bond with the active site cysteine.[5] While its broad specificity is useful for general apoptosis inhibition studies, it lacks the precision of this compound for targeting specific executioner caspases.[5][6] Studies have shown that while both Z-VAD-FMK and this compound can reduce airway inflammation in mice exposed to cigarette smoke, only Z-VAD-FMK improved emphysema lesions, highlighting their different in vivo effects.[6]
-
Ac-DNLD-CHO (N-acetyl-Asp-Asn-Leu-Asp-CHO): This inhibitor was rationally designed for enhanced specificity towards caspase-3.[7] While this compound potently inhibits caspases-3, -7, -8, and -9, Ac-DNLD-CHO demonstrates a remarkable 80-fold selectivity for caspase-3 over caspase-7 and has very low activity against caspases-8 and -9.[7] This high specificity is attributed to the different interactions of the P2 (Asn) and P3 (Leu) residues with the S2 and S3 subsites of the respective caspases.[7][8]
-
Ac-YVAD-CHO (N-acetyl-Tyr-Val-Ala-Asp-CHO): This inhibitor is based on the preferred cleavage sequence for caspase-1 and is therefore more selective for this inflammatory caspase.[9] In contrast, this compound is a poor inhibitor of caspase-1. This difference in selectivity underscores the importance of the peptide sequence in determining the target caspase.
Non-Peptide Inhibitors
Efforts to overcome the limitations of peptide-based inhibitors, such as poor cell permeability and in vivo stability, have led to the development of non-peptide caspase inhibitors. These compounds often have different mechanisms of action.
-
Isatin Sulfonamides: These are non-peptidic, reversible inhibitors that have shown selectivity for caspases-3 and -7. They represent a different chemical scaffold for achieving caspase inhibition.
-
Allosteric Inhibitors: A newer class of inhibitors binds to sites on the caspase enzyme distinct from the active site, known as allosteric sites.[10] This binding induces a conformational change that inactivates the enzyme. These inhibitors can offer a different mode of regulation and may have distinct advantages in terms of specificity and in vivo efficacy.[10]
Quantitative Comparison of Caspase Inhibitors
The inhibitory potency of different compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The lower these values, the more potent the inhibitor.
| Inhibitor | Target Caspase(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Caspase-3 | 0.23 | 4.19 | [2][3][7] |
| Caspase-7 | 1.6 | 19.7 | [2][3][7] | |
| Caspase-2 | 1700 | - | [3] | |
| Ac-DNLD-CHO | Caspase-3 | 0.68 | 9.89 | [7] |
| Caspase-7 | 55.7 | 245 | [7] | |
| Z-VAD-FMK | Pan-caspase | - | - | [5] |
| Ac-YVAD-CHO | Caspase-1 | - | - | [9] |
Note: Ki and IC50 values can vary depending on the experimental conditions.
Visualizing Caspase Activation and Inhibition
To understand the context in which these inhibitors function, it is essential to visualize the caspase activation pathway.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(this compound) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of comparative studies involving Ac-DEVD-CHO.
For scientists and professionals in drug development, selecting the right tool to probe cellular pathways is paramount. Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde, has long been a staple inhibitor for studying the role of caspase-3 and caspase-7 in apoptosis. This guide provides a comparative analysis of this compound against other caspase inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
Performance Comparison of Caspase Inhibitors
This compound is a potent and reversible inhibitor of caspase-3 and caspase-7. Its design is based on the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1][2] The aldehyde group of this compound interacts with the active site cysteine of these caspases, leading to their inhibition.[2]
While highly effective, it's crucial to understand its performance in the context of other available inhibitors. The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound in comparison to other notable caspase inhibitors.
| Inhibitor | Target Caspases | Ki (nM) | IC50 (nM) | Notes |
| This compound | Caspase-3, Caspase-7 | 0.23 (Caspase-3)[2], 0.2 (Caspase-3)[3], 1.6 (Caspase-7)[2], 0.3 (Caspase-7)[3] | 4.19 (Caspase-3)[4] | Potent inhibitor of group II caspases; also shows weak inhibition of caspase-2.[3] |
| Z-VAD-FMK | Pan-caspase inhibitor | - | - | A broad-spectrum, irreversible inhibitor. In a study on cigarette smoke-induced inflammation, Z-VAD-FMK improved both airway inflammation and emphysema, whereas this compound only alleviated inflammation.[5] |
| Ac-DNLD-CHO | Caspase-3 selective | 0.68 (Caspase-3)[4] | 9.89 (Caspase-3)[4] | Designed for higher selectivity for caspase-3 over other caspases like caspase-7, -8, and -9, in contrast to this compound which potently inhibits all four.[4] |
| Ac-DQTD-CHO | Caspase-3, -8, -9, -7 | 1.27 (Caspase-3), 9.75 (Caspase-8), 14.5 (Caspase-9), 21.8 (Caspase-7)[4] | - | Generally weaker inhibitor across the tested caspases compared to this compound.[4] |
| Ac-DMQD-CHO | Weak Caspase-3 | - | 193 (Caspase-3)[4] | Weakly inhibits caspase-3 and has little effect on caspases-7, -8, and -9.[4] |
| Ac-VDVAD-CHO | Caspase-3 | 6.5[6] | - | A pentapeptide inhibitor that also targets caspase-3.[6] |
Signaling Pathway and Mechanism of Action
This compound acts within the apoptotic signaling cascade. Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for cleaving a host of cellular proteins, leading to the characteristic morphological changes of apoptosis. This compound directly inhibits the activity of these executioner caspases.
Caption: Apoptotic signaling pathways indicating the inhibitory action of this compound on Caspase-3/7.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental design. Below are detailed methodologies for a common application of this compound: the in vitro caspase-3 activity assay.
Caspase-3 Fluorometric Activity Assay
This assay quantifies caspase-3 activity by measuring the fluorescence of a cleaved substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
This compound inhibitor (for control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Cell lysate (e.g., 50-100 µg of protein)
-
Assay Buffer to a final volume of 100 µL.
-
For inhibitor control wells, pre-incubate the lysate with this compound (final concentration typically 50-200 nM) for 10-15 minutes at 37°C.
-
-
Reaction Initiation: Add the caspase-3 substrate Ac-DEVD-AMC to each well (final concentration typically 20-50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
Caption: General workflow for an in vitro caspase-3 fluorometric activity assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(this compound) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
